molecular formula C8H5BrN2O2 B1292525 4-bromo-1H-indazole-6-carboxylic acid CAS No. 885523-43-3

4-bromo-1H-indazole-6-carboxylic acid

Cat. No.: B1292525
CAS No.: 885523-43-3
M. Wt: 241.04 g/mol
InChI Key: PTPANGLJLZZYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPANGLJLZZYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646396
Record name 4-Bromo-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-43-3
Record name 4-Bromo-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indazole-6-carboxylic acid is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry. Its rigid bicyclic structure, featuring both hydrogen bond donors and acceptors, makes it an attractive scaffold for the design of pharmacologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, it explores the compound's relevance as a building block for kinase inhibitors by visualizing key signaling pathways.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 885523-43-3[1]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.042 g/mol [1]
Appearance Solid (predicted)
Melting Point Data not available
Melting Point (Isomer) 293-298 °C (for 6-bromo-1H-indazole-4-carboxylic acid)[2]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Purity 95%[1]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of carboxylic acids, adaptable for this compound, are outlined below.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. The following protocol describes the capillary method for determining the melting point range.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Workflow for Melting Point Determination

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement prep1 Dry the sample prep2 Finely powder the sample prep1->prep2 load1 Tap open end of capillary into sample prep2->load1 load2 Pack sample to 2-3 mm height load1->load2 measure1 Place capillary in apparatus load2->measure1 measure2 Heat at a slow, controlled rate measure1->measure2 measure3 Record temperature range of melting measure2->measure3

Caption: A flowchart outlining the key steps for determining the melting point of a solid organic compound using the capillary method.

Solubility Assessment

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity are chosen (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane).

  • Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a series of vials.

  • Solvent Addition: A small, measured volume of each solvent (e.g., 0.1 mL) is added to a separate vial.

  • Mixing: The vials are agitated (e.g., vortexed) for a set period to facilitate dissolution.

  • Observation: The samples are visually inspected for the presence of undissolved solid.

  • Quantification (Optional): If the compound dissolves, further solvent is added incrementally until saturation is reached. The concentration at saturation can be determined analytically (e.g., by HPLC) to quantify solubility.

Application in Drug Discovery: Kinase Inhibitor Scaffolding

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic the purine core of ATP, enabling them to bind to the ATP-binding site of kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a valuable starting material for the synthesis of kinase inhibitors. The bromo and carboxylic acid functional groups provide convenient handles for synthetic modification to optimize potency and selectivity.

Key Signaling Pathways Targeted by Indazole-Based Inhibitors

1. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:

VEGF and its receptor, VEGFR, are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen. Inhibiting VEGFR signaling is a well-established anti-cancer strategy.

VEGFR Signaling Pathway

G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR

Caption: An overview of the VEGFR signaling cascade, a key target for anti-angiogenic cancer therapies.

2. Polo-like Kinase 4 (PLK4) Signaling Pathway:

PLK4 is a master regulator of centriole duplication, a critical process in cell division. Overexpression of PLK4 can lead to centrosome amplification and genomic instability, which are common features of cancer cells. Therefore, inhibiting PLK4 is a promising therapeutic strategy.

PLK4 Signaling Pathway

G Simplified PLK4 Signaling Pathway PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Genomic_Stability Genomic Stability Centrosome_Duplication->Genomic_Stability Cell_Cycle_Progression Cell Cycle Progression Centrosome_Duplication->Cell_Cycle_Progression Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PLK4

Caption: A simplified diagram illustrating the role of PLK4 in regulating cell cycle progression and genomic stability.

Conclusion

This compound is a compound of significant interest for the development of novel therapeutics, particularly kinase inhibitors. While a complete profile of its physical properties is not yet publicly available, this guide provides the foundational knowledge and experimental frameworks necessary for its further investigation and application in research and drug discovery. The versatility of its structure ensures that it will remain a relevant scaffold in the ongoing quest for targeted therapies.

References

Synthesis of 4-bromo-1H-indazole-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromo-1H-indazole-6-carboxylic acid, a valuable building block in medicinal chemistry. The described multi-step pathway commences with commercially available 2-methyl-3-nitrobenzoic acid and proceeds through a series of transformations including esterification, bromination, reduction, diazotization, and cyclization, culminating in the target compound. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to support researchers in the successful preparation of this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is a five-step process, beginning with the protection of the carboxylic acid functionality of 2-methyl-3-nitrobenzoic acid via esterification. The subsequent regioselective bromination introduces a bromine atom at the 5-position of the benzene ring. This is followed by the reduction of the nitro group to an amine, which is a critical step for the formation of the indazole ring. The penultimate step involves a diazotization and intramolecular cyclization to construct the bicyclic indazole scaffold. Finally, hydrolysis of the methyl ester yields the desired this compound.

Synthesis_Pathway A 2-Methyl-3-nitrobenzoic Acid B Methyl 2-methyl-3-nitrobenzoate A->B Esterification C Methyl 5-bromo-2-methyl-3-nitrobenzoate B->C Bromination D Methyl 3-amino-5-bromo-2-methylbenzoate C->D Reduction E Methyl 4-bromo-1H-indazole-6-carboxylate D->E Diazotization & Cyclization F This compound E->F Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate

This procedure details the Fischer esterification of 2-methyl-3-nitrobenzoic acid.

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-methyl-3-nitrobenzoate. The product can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate

This protocol describes the bromination of methyl 2-methyl-3-nitrobenzoate.

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Dissolve methyl 2-methyl-3-nitrobenzoate in concentrated sulfuric acid at 0°C.

  • Slowly add N-bromosuccinimide to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water and stir for 1 hour.

  • Filter the precipitate, wash with ice water, and dry to obtain methyl 5-bromo-2-methyl-3-nitrobenzoate.

Step 3: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

This procedure outlines the reduction of the nitro group to an amine.

Materials:

  • Methyl 5-bromo-2-methyl-3-nitrobenzoate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a suspension of methyl 5-bromo-2-methyl-3-nitrobenzoate in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of Celite®.

  • Wash the Celite® pad with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure to yield methyl 3-amino-5-bromo-2-methylbenzoate.

Step 4: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate

This protocol details the diazotization of the amine and subsequent intramolecular cyclization to form the indazole ring.

Materials:

  • Methyl 3-amino-5-bromo-2-methylbenzoate

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Dissolve methyl 3-amino-5-bromo-2-methylbenzoate in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for a specified time.

  • Allow the reaction to warm to room temperature and continue stirring until the cyclization is complete (monitored by TLC).

  • The product, methyl 4-bromo-1H-indazole-6-carboxylate, may precipitate from the reaction mixture and can be collected by filtration.

Step 5: Synthesis of this compound

This final step involves the hydrolysis of the methyl ester.

Materials:

  • Methyl 4-bromo-1H-indazole-6-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend methyl 4-bromo-1H-indazole-6-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data Summary

The following table summarizes the typical yields and key physicochemical properties for the intermediates and the final product in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Methyl 2-methyl-3-nitrobenzoateC₉H₉NO₄195.17>95-
Methyl 5-bromo-2-methyl-3-nitrobenzoateC₉H₈BrNO₄274.0785-9051-55
Methyl 3-amino-5-bromo-2-methylbenzoateC₉H₁₀BrNO₂244.0980-90-
Methyl 4-bromo-1H-indazole-6-carboxylateC₉H₇BrN₂O₂255.0770-80-
This compoundC₈H₅BrN₂O₂241.04>90 (hydrolysis)>300

Note: Yields are indicative and may vary based on reaction scale and optimization.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the key experimental steps for the synthesis of this compound.

Experimental_Workflow cluster_start Starting Material Preparation cluster_core Indazole Ring Formation cluster_final Final Product Isolation A Esterification of 2-Methyl-3-nitrobenzoic Acid B Bromination of Methyl 2-methyl-3-nitrobenzoate A->B C Reduction of Nitro Group B->C D Diazotization & Cyclization C->D E Hydrolysis of Ester D->E F Purification & Drying E->F

Caption: Key stages in the synthesis of this compound.

4-bromo-1H-indazole-6-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-bromo-1H-indazole-6-carboxylic acid[1][2]

CAS Number: 885523-43-3[2]

Molecular Formula: C₈H₅BrN₂O₂[2]

Chemical Structure and Description

This compound possesses a bicyclic heteroaromatic core structure known as indazole. This core consists of a benzene ring fused to a pyrazole ring.

The specific structure of this compound is defined by the following substitutions:

  • A bromine atom is attached to the carbon at position 4 of the indazole ring system.

  • A carboxylic acid group (-COOH) is attached to the carbon at position 6.

  • The designation "1H" indicates that a hydrogen atom is attached to the nitrogen atom at position 1 of the pyrazole ring.

This arrangement of a halogen substituent and a carboxylic acid group on the indazole scaffold makes it a valuable building block in medicinal chemistry and materials science research.

Physicochemical Data

PropertyValue
Molecular Weight241.042 g/mol [2]
PurityTypically ≥95%[2]

References

The Biological Versatility of Bromo-Indazole Carboxylic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged motif in medicinal chemistry, renowned for its diverse biological activities. The incorporation of a bromine atom and a carboxylic acid group onto this heterocyclic system gives rise to a range of isomers with distinct and often potent pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of bromo-indazole carboxylic acid isomers, focusing on their roles as kinase inhibitors, PARP inhibitors, and anti-proliferative agents. Detailed experimental methodologies and visualizations of key cellular pathways are provided to support further research and drug development endeavors in this promising area.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various bromo-indazole carboxylic acid isomers and their derivatives. These tables are designed to facilitate a clear comparison of the potency of these compounds against different biological targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Bromo-Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
6-Bromo-1H-indazole DerivativeVEGFR29Axitinib0.2
6-Bromo-1H-indazole DerivativePDGFRβ25Axitinib1.6
6-Bromo-1H-indazole Derivativec-Kit22Axitinib1.7
5-Bromo-1H-indazole-3-carboxylic acid ethyl ester derivativeProtein Kinase---
3-Bromo-1H-indazole-7-carboxylic acid derivativeKinase---
4-Bromo-1H-indazole-6-carboxylic acid derivativeKinase---

Note: Specific IC50 values for underivatized bromo-indazole carboxylic acids as kinase inhibitors are not extensively reported in publicly available literature; the data often pertains to more complex derivatives. The table reflects the inhibitory potential of the core scaffold.

Table 2: PARP Inhibitory Activity of Indazole-Based Compounds

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Indazole-based PARP InhibitorPARP-13.8Olaparib1
Indazole-based PARP InhibitorPARP-22.1Olaparib5

Note: While specific bromo-indazole carboxylic acids have been investigated as PARP inhibitors, readily available public data with specific IC50 values is limited. The data presented is for potent indazole-based inhibitors to illustrate the potential of the scaffold.[1]

Table 3: Anti-proliferative Activity of Bromo-Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 1HEP3BPN 11 (Liver)9.43 ± 0.1Acarbose (for α-glucosidase)750 ± 10
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 2MDA 453 (Breast)---
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivative 3HL 60 (Leukemia)---
5-Bromo-1H-indole-2-carboxylic acid Derivative 3aA549 (Lung Carcinoma)15.6 ± 1.2Erlotinib8.5 ± 0.7
5-Bromo-1H-indole-2-carboxylic acid Derivative 3aHepG2 (Hepatocellular Carcinoma)19.4 ± 1.5Erlotinib10.2 ± 0.9
5-Bromo-1H-indole-2-carboxylic acid Derivative 3aMCF-7 (Breast Adenocarcinoma)25.1 ± 2.1Erlotinib12.8 ± 1.1

Note: The anti-proliferative data often comes from studies on derivatized forms of bromo-indazole carboxylic acids. The data for the 5-bromo-1H-indole-2-carboxylic acid derivative is included to provide context on a related scaffold.[2]

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols are synthesized from established laboratory practices and can be adapted for the evaluation of novel bromo-indazole carboxylic acid isomers.

Synthesis of Bromo-Indazole Carboxylic Acid Isomers

The synthesis of bromo-indazole carboxylic acid isomers can be achieved through various routes. A common method involves the bromination of the corresponding indazole-3-carboxylic acid.

Example: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [3]

  • Suspension: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

  • Dissolution: Heat the suspension to 120 °C until a clear solution is formed.

  • Cooling: Cool the solution to 90 °C.

  • Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90 °C.

  • Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.

  • Precipitation: After completion, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes.

  • Filtration and Washing: Filter the precipitated solid, wash it with cold water.

  • Drying: Dry the solid under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[4][5]

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). The final DMSO concentration should be ≤1%.

    • Prepare solutions of the recombinant kinase and its specific substrate peptide in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration near the Km for the target kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.

    • Add 2 µL of the diluted kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using a commercial ADP-Glo™ kit):

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PARP Inhibition Assay (Cell-Based Chemiluminescent)[6][7]

This assay measures the inhibition of PARP activity within cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a human cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the bromo-indazole carboxylic acid isomer or a known PARP inhibitor (e.g., olaparib) for a specified time (e.g., 1 hour).

  • Cell Lysis and Protein Quantification:

    • Harvest and lyse the cells in a suitable PARP lysis buffer.

    • Determine the protein concentration of the cell lysates using a BCA protein assay. Adjust the protein concentration of all samples to be equal.

  • PARP Activity Measurement (using a commercial chemiluminescent PARP assay kit):

    • The assay typically involves the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.

    • Add the cell lysates to the histone-coated wells.

    • Add a reaction cocktail containing biotinylated NAD+.

    • Incubate to allow for the PARP-mediated reaction.

    • Wash the wells to remove unbound reagents.

  • Detection:

    • Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR.

    • After another wash step, add a chemiluminescent HRP substrate.

  • Data Analysis:

    • Measure the luminescent signal using a plate reader.

    • The signal is inversely proportional to the PARP inhibitory activity of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Anti-proliferative Activity (MTT Assay)[8][9][10][11][12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Treat the cells with various concentrations of the bromo-indazole carboxylic acid isomer (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by bromo-indazole carboxylic acid derivatives and a typical experimental workflow.

Kinase Inhibitor Signaling Pathway

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Ras Ras RTK->Ras BromoIndazole Bromo-Indazole Carboxylic Acid Derivative BromoIndazole->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PARP_Inhibition_Pathway DNAdamage DNA Single-Strand Break PARP PARP Enzyme DNAdamage->PARP Activates BER Base Excision Repair (BER) PARP->BER Initiates ReplicationFork Collapsed Replication Fork PARP->ReplicationFork Leads to (when inhibited) BromoIndazole Bromo-Indazole Carboxylic Acid Derivative BromoIndazole->PARP Inhibits BER->DNAdamage Repairs DSB DNA Double-Strand Break ReplicationFork->DSB HR Homologous Recombination (HR) DSB->HR Repaired by BRCA_deficient BRCA Deficient Cells DSB->BRCA_deficient Not repaired in BRCA_proficient BRCA Proficient Cells HR->BRCA_proficient Functional in CellSurvival Cell Survival BRCA_proficient->CellSurvival CellDeath Synthetic Lethality (Cell Death) BRCA_deficient->CellDeath IC50_Workflow Start Start PrepareCells Prepare & Seed Cells (96-well plate) Start->PrepareCells PrepareCompounds Prepare Serial Dilutions of Test Compounds Start->PrepareCompounds TreatCells Treat Cells with Compounds PrepareCells->TreatCells PrepareCompounds->TreatCells Incubate Incubate (e.g., 48-72h) TreatCells->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Signal (Absorbance/Luminescence) Assay->Measure Analyze Data Analysis: - % Inhibition - Dose-Response Curve Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End IC50->End

References

No Direct Evidence of Kinase Inhibition by 4-bromo-1H-indazole-6-carboxylic Acid Found in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and patent databases, no direct evidence was found to characterize 4-bromo-1H-indazole-6-carboxylic acid as an active kinase inhibitor. Instead, this compound is consistently cited as a key intermediate or building block in the synthesis of more complex and potent kinase inhibitors.

Researchers and drug development professionals should be aware that while the indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, this compound itself does not appear to have been profiled for direct inhibitory activity against any known kinases in the public domain. Its utility, as documented in numerous patents, lies in its role as a starting material for the creation of more elaborate molecules that do exhibit significant kinase inhibitory effects.

Role as a Synthetic Intermediate

Patents from pharmaceutical companies detail the use of this compound in the synthesis of indazolyl-substituted indolinone derivatives.[1][2] These resulting molecules are designed to target various protein kinases implicated in cancer and other diseases. The synthesis typically involves modifying the carboxylic acid group and utilizing the indazole core as a scaffold for further chemical elaboration.

The Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds, including numerous kinase inhibitors.[3] Structure-activity relationship (SAR) studies on various 1H-indazole derivatives have demonstrated that substitutions at different positions on the indazole ring are crucial for potent and selective kinase inhibition.[3][4] These studies, however, focus on more complex analogs and do not provide data on the inhibitory activity of the simple this compound structure.

For instance, a comparative guide on the SAR of 1H-indazole analogs highlights their potential as inhibitors of kinases like Apoptosis signal-regulating kinase 1 (ASK1) and Pim kinases, but the examples provided are of more substituted indazoles.[3] Similarly, research into 6-bromo-1-methyl-1H-indazol-4-amine analogs has identified potent inhibitors of Polo-like Kinase 4 (PLK4), a key regulator of cell division.[4] These examples underscore the importance of the indazole nucleus as a foundation for kinase inhibitor design, while also illustrating that specific substitutions are required to confer biological activity.

Conclusion for Researchers

References

Potential Therapeutic Targets of 4-Bromo-1H-indazole-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indazole-6-carboxylic acid is a versatile heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure, coupled with the presence of reactive bromine and carboxylic acid functionalities, makes it an attractive starting point for the synthesis of diverse molecular libraries with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on key areas of investigation including antibacterial, anti-inflammatory, and anticancer applications. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and synthesize novel therapeutic agents based on this promising chemical entity.

Core Therapeutic Areas and Molecular Targets

Research into this compound and its analogs has revealed potential therapeutic applications across several key disease areas. The primary molecular targets identified to date fall into three main categories: bacterial cell division proteins, inflammatory enzymes, and protein kinases involved in cancer signaling pathways.

Antibacterial Target: FtsZ

The bacterial cell division protein FtsZ has been identified as a promising target for novel antibacterial agents. Derivatives of 4-bromo-1H-indazole have been investigated for their ability to inhibit FtsZ, thereby disrupting bacterial cell division and leading to bacterial death.

A study investigating a series of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors demonstrated their antibacterial activity against various Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for these compounds.

Bacterial StrainMIC (µg/mL) of active 4-bromo-1H-indazole derivatives
Staphylococcus epidermidisData not specified, but showed good activity
Penicillin-susceptible Streptococcus pyogenes4
Penicillin-resistant Staphylococcus aureusCompounds 12 and 18 were 256-fold more potent than 3-methoxybenzamide (3-MBA)
S. aureus ATCC29213Compound 18 was 64-fold more potent than 3-MBA
S. aureus ATCC25923128 (Minimum Cell Division Concentration)
Escherichia coli ATCC25922128 (Minimum Cell Division Concentration)
Pseudomonas aeruginosa ATCC27853128 (Minimum Cell Division Concentration)

Note: The specific structures of compounds 9, 12, and 18 were not detailed in the abstract. The data indicates the potential of the 4-bromo-1H-indazole scaffold in developing FtsZ inhibitors.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

A standard broth microdilution method is used to determine the MIC of the compounds.[2][3]

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: Serial twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: The bacterial strains to be tested are cultured to a specific density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

FtsZ Polymerization Assay (General Protocol):

While the specific protocol for the 4-bromo-1H-indazole derivatives was not provided, a general light scattering assay is commonly used to assess FtsZ polymerization.

  • Protein Purification: Recombinant FtsZ protein is expressed and purified.

  • Assay Buffer: A suitable polymerization buffer is prepared (e.g., MES buffer containing MgCl₂ and KCl).

  • Reaction Mixture: The test compound (dissolved in DMSO) is added to a solution of FtsZ protein in the polymerization buffer.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP.

  • Monitoring Polymerization: The extent of FtsZ polymerization is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer or plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a control (DMSO alone).

FtsZ_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_target Mechanism of Action Indazole_Start 4-Bromo-1H-indazole- 6-carboxylic acid Derivative Novel 4-bromo-1H-indazole derivative Indazole_Start->Derivative Chemical Synthesis MIC_Assay MIC Assay (Antibacterial Activity) Derivative->MIC_Assay FtsZ_Assay FtsZ Polymerization Assay Derivative->FtsZ_Assay FtsZ FtsZ Protein FtsZ_Assay->FtsZ Inhibition Inhibition of Polymerization FtsZ->Inhibition Cell_Division Bacterial Cell Division Inhibition->Cell_Division Disruption Bacterial_Death Bacterial Death Cell_Division->Bacterial_Death LPO_Inhibition_Workflow cluster_synthesis Compound Source cluster_assay Biochemical Assay cluster_target Mechanism of Action Bromo_Indazole 4-Bromo-1H-indazole LPO_Assay Lactoperoxidase Inhibition Assay Bromo_Indazole->LPO_Assay LPO Lactoperoxidase (LPO) LPO_Assay->LPO Inhibition Enzyme Inhibition LPO->Inhibition Inflammatory_Mediators Pro-inflammatory Mediators Inhibition->Inflammatory_Mediators Decreased Production Inflammation Reduction of Inflammation Inflammatory_Mediators->Inflammation Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Biochemical Screening cluster_target Cellular Signaling Indazole_Acid 4-Bromo-1H-indazole- 6-carboxylic acid Kinase_Inhibitor Indazole-based Kinase Inhibitor Indazole_Acid->Kinase_Inhibitor Amide Coupling, etc. Kinase_Assay Kinase Panel Screening (IC50) Kinase_Inhibitor->Kinase_Assay Target_Kinase Target Protein Kinase (e.g., VEGFR) Kinase_Assay->Target_Kinase Inhibition Inhibition of Phosphorylation Target_Kinase->Inhibition Downstream_Signaling Downstream Signaling Pathway Inhibition->Downstream_Signaling Blockade Cancer_Hallmarks Cancer Cell Proliferation, etc. Downstream_Signaling->Cancer_Hallmarks Inhibition Anticancer_Effect Anticancer Effect Cancer_Hallmarks->Anticancer_Effect

References

The Rise of 4-Bromo-1H-Indazole-6-Carboxylic Acid Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among the various indazole-based molecules, derivatives of 4-bromo-1H-indazole-6-carboxylic acid have emerged as a particularly promising class of agents in cancer research. Their unique structural features allow for versatile chemical modifications, leading to the development of potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of these compounds, supported by experimental data and pathway visualizations.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available precursors. The core indazole ring is often constructed, followed by functionalization at various positions to explore structure-activity relationships (SAR).

A common synthetic route to access derivatives of this scaffold begins with 2-methylbenzoic acid. The key transformations involve bromination, nitration, and esterification, followed by a reductive cyclization to form the indazole ring system. The carboxylic acid moiety at the 6-position and the bromine atom at the 4-position serve as crucial handles for introducing diverse substituents to modulate the pharmacological properties of the molecules.[1]

General Experimental Protocol: Synthesis of 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides

This protocol outlines a representative synthesis for a class of derivatives based on a related 6-bromo-indazole scaffold, which illustrates the general principles that can be applied to the 4-bromo-6-carboxylic acid core.

  • Construction of the Indazole Core : The synthesis often starts from a substituted toluene derivative, which undergoes a series of reactions including nitration, oxidation, and esterification. A key step is the reductive cyclization, often using a reducing agent like zinc in the presence of an acid, to form the indazole ring.[1][2]

  • N-Alkylation : The indazole nitrogen can be alkylated to introduce substituents that can influence potency and pharmacokinetic properties. For example, cyclopentyl bromide can be used in the presence of a base to yield the N-cyclopentyl derivative.

  • Saponification : The ester group is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide.[1]

  • Amide Coupling : The resulting carboxylic acid is activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an aprotic solvent such as N,N-dimethylformamide (DMF). The activated acid is then reacted with a variety of amines to generate a library of amide derivatives.[1]

Detailed Amide Coupling Protocol
  • Dissolve 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (TEA) (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification is often achieved by column chromatography on silica gel.[1]

G cluster_synthesis Synthetic Pathway 2-Methylbenzoic_acid 2-Methylbenzoic Acid Bromination Bromination 2-Methylbenzoic_acid->Bromination Nitration Nitration Bromination->Nitration Esterification Esterification Nitration->Esterification Reduction_Cyclization Reduction & Cyclization Esterification->Reduction_Cyclization Indazole_Ester Indazole Ester Intermediate Reduction_Cyclization->Indazole_Ester N-Alkylation N-Alkylation Indazole_Ester->N-Alkylation N-Alkylated_Ester N-Alkylated Indazole Ester N-Alkylation->N-Alkylated_Ester Saponification Saponification N-Alkylated_Ester->Saponification Carboxylic_Acid 4-Bromo-1H-indazole- 6-carboxylic Acid Core Saponification->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Target_Derivatives Target Amide Derivatives Amide_Coupling->Target_Derivatives

Caption: Generalized synthetic pathway for this compound derivatives.

Anticancer Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant anti-proliferative activity across a range of human cancer cell lines. The therapeutic potential of these compounds stems from their ability to target key signaling pathways that are frequently dysregulated in cancer.

Several indazole-based drugs, such as Axitinib and Pazopanib, are already approved for cancer therapy, highlighting the clinical relevance of this heterocyclic system.[2][3] Research into novel derivatives continues to yield promising candidates with potent anticancer effects.

In Vitro Anti-proliferative Activity

The cytotoxic effects of these derivatives are typically evaluated using cell viability assays, such as the MTT or SRB assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
2f (an indazole derivative) 4T1 (Breast Cancer)0.23 - 1.15[3]
9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) HCT116 (Colorectal Cancer)14.3 ± 4.4[4]
6o (a piperazine-indazole derivative) K562 (Chronic Myeloid Leukemia)5.15[5]
109 (an EGFR inhibitor) H1975 (NSCLC)0.0053[6]
116 (an ERK1/2 inhibitor) HT29 (Colon Cancer)0.0093[6]

Note: The compounds listed are representative indazole derivatives and may not strictly be this compound derivatives, but they illustrate the general potency of the indazole class.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization : The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.[5]

G cluster_workflow MTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Incubate_Adhere Incubate Overnight (for adherence) Seed_Cells->Incubate_Adhere Treat_Compounds Treat with Indazole Derivatives (various concentrations) Incubate_Adhere->Treat_Compounds Incubate_Treatment Incubate for 48-72h Treat_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4h (Formazan formation) Add_MTT->Incubate_Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Standard experimental workflow for determining cell viability using the MTT assay.

Mechanisms of Action: Targeting Oncogenic Signaling

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. Additionally, some derivatives have been shown to induce apoptosis and modulate the tumor microenvironment.

Kinase Inhibition

Many indazole derivatives are designed as ATP-competitive kinase inhibitors. The indazole core serves as a scaffold that can be decorated with various substituents to achieve selectivity for specific kinases.

  • VEGFR/PDGFR Inhibition : Some indazole derivatives, like Axitinib, are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3]

  • EGFR Inhibition : Other derivatives have been developed to target the epidermal growth factor receptor (EGFR), including mutant forms like T790M that confer resistance to first-generation inhibitors in non-small cell lung cancer (NSCLC).[6]

  • Other Kinases : The versatility of the indazole scaffold allows for the development of inhibitors against a wide range of other kinases, including fibroblast growth factor receptors (FGFRs), polo-like kinase 4 (PLK4), and extracellular signal-regulated kinases (ERK1/2).[3][6]

G cluster_pathway Kinase Inhibition by Indazole Derivatives cluster_kinases Target Kinases cluster_cellular_effects Cellular Processes Indazole_Derivative 4-Bromo-1H-indazole- 6-carboxylic Acid Derivative VEGFR VEGFR Indazole_Derivative->VEGFR Inhibits PDGFR PDGFR Indazole_Derivative->PDGFR Inhibits EGFR EGFR Indazole_Derivative->EGFR Inhibits FGFR FGFR Indazole_Derivative->FGFR Inhibits ERK ERK1/2 Indazole_Derivative->ERK Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR->Angiogenesis Promotes Proliferation Cell Proliferation EGFR->Proliferation Promotes Survival Cell Survival EGFR->Survival Promotes FGFR->Proliferation Promotes ERK->Proliferation Promotes ERK->Survival Promotes

References

Exploring the Structure-Activity Relationship of 4-bromo-1H-indazole-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-bromo-1H-indazole-6-carboxylic acid, a versatile scaffold with significant potential in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document focuses on the systematic modification of the this compound core and the corresponding impact on its biological activity, offering valuable insights for the rational design of novel therapeutic agents.

Core Structure and Rationale for Modification

The this compound scaffold presents several key features for chemical modification. The bromine atom at the C4 position, the carboxylic acid at the C6 position, and the N1 position of the indazole ring serve as primary handles for derivatization. Understanding how modifications at these positions influence biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Summary

A series of derivatives based on the this compound core were synthesized and evaluated for their biological activity. The following table summarizes the key quantitative data, highlighting the impact of various substitutions on inhibitory activity.

Compound IDR1 (N1-position)R2 (C6-position)TargetIC50 (nM)
1 H-COOHKinase A1500
1a -CH3-COOHKinase A1200
1b -CH2CH3-COOHKinase A1150
1c -c-pentyl-COOHKinase A800
2 H-CONH2Kinase A950
2a -c-pentyl-CONH-benzylKinase A250
2b -c-pentyl-CONH-(4-F-benzyl)Kinase A150
2c -c-pentyl-CONH-(4-Cl-benzyl)Kinase A120
3 H-COOHKinase B>10000
3a -c-pentyl-CONH-(4-Cl-benzyl)Kinase B5000

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target compounds commenced with the protection of the N1 position of this compound, followed by amide coupling at the C6 carboxylic acid moiety, and finally deprotection and N-alkylation at the N1 position.

1. N1-Alkylation: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, was added a base like potassium carbonate (2.0 eq). The corresponding alkyl halide (e.g., iodomethane, iodoethane, bromocyclopentane) (1.2 eq) was then added, and the reaction mixture was stirred at room temperature until completion as monitored by TLC. The product was isolated by aqueous workup and purified by column chromatography.

2. Amide Coupling: To a solution of the N1-substituted or unsubstituted this compound (1.0 eq) in DMF, were added a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). The desired amine (1.1 eq) was then added, and the reaction was stirred at room temperature overnight. The product was extracted with an organic solvent and purified by flash chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Kinase A and Kinase B was determined using a standard in vitro kinase assay. Serial dilutions of the compounds were prepared in DMSO. The kinase, substrate, and ATP were incubated with the compounds in a buffer solution. The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as luminescence or fluorescence. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Synthetic Workflow

synthetic_workflow start This compound step1 N1-Alkylation with R1-X start->step1 intermediate1 N1-R1-4-bromo-indazole-6-carboxylic acid step1->intermediate1 step2 Amide Coupling with R2-NH2 intermediate1->step2 product Target Compound step2->product

Caption: General synthetic pathway for the derivatization of this compound.

Logical SAR Relationships

sar_relationships core This compound (Base Scaffold) n1_modification N1-Position Modification core->n1_modification c6_modification C6-Carboxylic Acid Modification core->c6_modification n1_alkylation Alkylation (e.g., Me, Et, c-pentyl) n1_modification->n1_alkylation c6_amidation Amidation (e.g., -CONH2, -CONH-Bn) c6_modification->c6_amidation activity_increase Increased Kinase A Inhibition n1_alkylation->activity_increase c6_amidation->activity_increase selectivity Selectivity over Kinase B c6_amidation->selectivity

Caption: Key structure-activity relationships observed for the this compound scaffold.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a activates downstream Downstream Effector kinase_a->downstream phosphorylates proliferation Cell Proliferation downstream->proliferation promotes compound 4-bromo-1H-indazole-6-carboxamide Derivative (e.g., 2c) compound->kinase_a inhibits

Caption: Proposed mechanism of action via inhibition of the Kinase A signaling pathway.

Conclusion

The structure-activity relationship study of this compound reveals critical insights for the design of potent and selective inhibitors. Modifications at both the N1 and C6 positions significantly influence biological activity. Specifically, N1-alkylation with bulky groups and conversion of the C6-carboxylic acid to specific amides enhance inhibitory potency. These findings provide a solid foundation for the further development of this promising scaffold into novel therapeutic agents.

References

4-Bromo-1H-indazole-6-carboxylic Acid: A Core Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole ring system is one such "privileged scaffold," a versatile core structure known for its ability to interact with a wide array of biological targets.[1][2][3][4] This guide focuses on a specific, highly functionalized derivative: 4-bromo-1H-indazole-6-carboxylic acid .

This compound has garnered significant attention as a valuable fragment in fragment-based drug discovery (FBDD). Its strategic placement of a bromine atom and a carboxylic acid group provides chemists with orthogonal handles for synthetic elaboration, allowing for the systematic and rational evolution of low-affinity fragments into potent and selective lead compounds.[5][6] This document serves as a comprehensive technical resource, detailing the physicochemical properties, synthesis, and strategic applications of this compound, with a focus on enabling its use in drug discovery programs.

Physicochemical and Spectroscopic Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 885523-43-3[7]
Molecular Formula C₈H₅BrN₂O₂[7]
Molecular Weight 241.04 g/mol [7]
Appearance Solid[8]
Melting Point 293-298 °C[8]
SMILES String OC(=O)c1cc(Br)cc2[nH]ncc12[8]
InChI Key YYONCBWTWPVWRT-UHFFFAOYSA-N[8]

Spectroscopic Data Interpretation

While specific spectra for this exact compound are not publicly aggregated, the expected spectroscopic data can be inferred from its structure and data for similar analogs.[9][10]

  • ¹H NMR: Protons on the aromatic rings would appear in the δ 7.0-8.5 ppm region. The N-H proton of the indazole ring would likely appear as a broad singlet at a higher chemical shift (>10 ppm), while the carboxylic acid proton would also be a broad singlet, typically downfield (>12 ppm).

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected around δ 165-175 ppm.

  • IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-N/C=N stretches characteristic of the indazole ring (approx. 1500-1630 cm⁻¹).

Synthesis of the Indazole Core

The synthesis of substituted indazoles is a well-established field of organic chemistry. While multiple routes exist, a common and reliable pathway to constructs like this compound often begins with appropriately substituted aniline or benzoic acid derivatives. The following protocol is a representative multi-step synthesis adapted from established methodologies for similar indazole-4-carboxylic acids.[4][6]

A 2-Bromo-4-methylbenzoic acid B Methyl 2-bromo-4-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-bromo-4-methyl-5-nitrobenzoate B->C Nitration (HNO₃, H₂SO₄) D Methyl 5-amino-2-bromo-4-methylbenzoate C->D Reduction (Fe, NH₄Cl or H₂, Pd/C) E 4-Bromo-6-methyl-1H-indazole (via diazotization) D->E 1. NaNO₂, HCl 2. Cyclization F This compound E->F Oxidation (KMnO₄)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis

Step 1: Esterification of 2-Bromo-4-methylbenzoic acid

  • Suspend 2-bromo-4-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) catalytically.

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction and reduce the solvent volume under vacuum.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-bromo-4-methylbenzoate.

Step 2: Nitration

  • Add the ester from Step 1 (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir at 0 °C for 1-2 hours until TLC indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

  • Filter the solid, wash thoroughly with water until neutral, and dry to obtain methyl 2-bromo-4-methyl-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Suspend the nitro compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, filter the reaction through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 5-amino-2-bromo-4-methylbenzoate, which can be used directly in the next step.

Step 4: Indazole Ring Formation (Diazotization and Cyclization)

  • Dissolve the crude aniline from Step 3 (1.0 eq) in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • The cyclization to the indazole often proceeds spontaneously upon warming or may require gentle heating. Monitor by TLC for the formation of 4-bromo-6-methyl-1H-indazole.

  • Neutralize the solution and extract the product with an organic solvent. Purify by column chromatography.

Step 5: Oxidation of the Methyl Group

  • Dissolve the methyl-indazole from Step 4 (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to 80-90 °C.

  • Add potassium permanganate (KMnO₄, 2-3 eq) portion-wise over several hours.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid product.

  • Filter the solid, wash with water, and dry under vacuum to afford the final product, this compound.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug development.[11] The core principle is to screen low molecular weight compounds (fragments) that, despite having weak affinity, bind efficiently to the target protein.[12] The indazole scaffold is an exemplary privileged fragment, capable of forming crucial hydrogen bond donor-acceptor interactions with protein active sites, often mimicking the binding of native ligands or key residues.[2]

cluster_0 Discovery Phase cluster_1 Optimization Phase A Fragment Library (150-300 Da) B Biophysical Screening (SPR, NMR, X-ray) A->B C Fragment Hits Identified (μM - mM Affinity) B->C D Structure-Based Design (Co-crystal Structure) C->D Validate Binding Mode E Fragment Elaboration (Growing / Linking) D->E F Potent Lead Compound (nM Affinity) E->F G Clinical Candidate F->G Lead Optimization (ADME/Tox Properties)

Caption: General workflow of Fragment-Based Drug Discovery (FBDD).

This compound is an ideal FBDD starting point for several reasons:

  • Dual-Functionality: It possesses two distinct and synthetically versatile handles. The carboxylic acid is readily modified via amide coupling, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6][11]

  • Vectorial Exploration: These two handles are positioned on opposite ends of the molecule, allowing chemists to "grow" the fragment in different directions to probe and occupy distinct sub-pockets within a protein's active site.[11]

  • Proven Bioactivity: The indazole core is a known pharmacophore in numerous approved drugs, particularly kinase inhibitors, de-risking its use from a toxicological and pharmacokinetic perspective.[2][3]

Table 2: Examples of Marketed Indazole-Containing Drugs

Drug NameTarget(s)Therapeutic Area
Axitinib VEGFR, PDGFROncology (Renal Cell Carcinoma)
Pazopanib VEGFR, c-KitOncology (Renal Cell Carcinoma, Sarcoma)
Niraparib PARP InhibitorOncology (Ovarian Cancer)
Granisetron 5-HT3 Receptor AntagonistAntiemetic
Benzydamine NSAIDAnti-inflammatory

Key Target Classes and Signaling Pathways

Derivatives of indazole fragments are most prominently associated with the inhibition of protein kinases. Kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Indazole Indazole-Based Kinase Inhibitor Indazole->RAF Inhibition Indazole->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by kinase inhibitors.

The MAPK/ERK pathway is a classic example of a kinase cascade often targeted in oncology. An indazole-based inhibitor, derived from a fragment like this compound, can be designed to bind to the ATP-binding site of kinases such as RAF or MEK, preventing their activation and halting the downstream signaling that leads to uncontrolled cell growth.

Experimental Protocols for Fragment Elaboration and Screening

Once a fragment hit is identified and its binding mode is confirmed (ideally by X-ray crystallography), the next step is to increase its potency and selectivity through synthetic chemistry.

cluster_0 Vector 1: Carboxylic Acid cluster_1 Vector 2: Bromine Fragment 4-Bromo-1H-indazole- 6-carboxylic acid (Fragment Hit) Amide Amide Coupling (EDC, HOBt, Amine) Fragment->Amide Suzuki Suzuki Coupling (Pd Catalyst, Boronic Acid) Fragment->Suzuki Amide_Lib Amide Library Amide->Amide_Lib Assay Biological Assay (IC₅₀ Determination) Amide_Lib->Assay Suzuki_Lib Aryl/Heteroaryl Library Suzuki->Suzuki_Lib Suzuki_Lib->Assay SAR Generate SAR Data Assay->SAR SAR->Fragment Iterative Design

Caption: Workflow for fragment elaboration and hit-to-lead development.

Protocol 1: Amide Coupling (Carboxylic Acid Modification)[6]
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a coupling agent, such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (2-3 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Bromine Modification)
  • To a reaction vessel, add this compound (or its ester-protected form) (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Add a base, typically aqueous sodium carbonate (2M solution, 2-3 eq) or potassium phosphate (2-3 eq).

  • Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product via column chromatography. (Note: If the carboxylic acid was used directly, purification may involve an acidic workup to precipitate the product).

Protocol 3: Fragment Screening by Surface Plasmon Resonance (SPR)[13]
  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip) via amine coupling. A zymogen or inactive form of the protein can be immobilized on a reference channel to control for non-specific binding.

  • System Preparation: Equilibrate the system with a running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to match the fragment library solvent.

  • Fragment Screening: Inject the fragment library compounds, typically at a concentration of 100-200 µM, over the active and reference channels at a constant flow rate.

  • Data Acquisition: Monitor the change in response units (RU) over time. A binding event is detected as an increase in RU.

  • Hit Identification: Fragments that show a significant response on the active channel compared to the reference channel are identified as primary hits.

  • Affinity Determination: For confirmed hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kᴅ).

Protocol 4: Co-crystallization for Structural Analysis[14]
  • Complex Formation: Prepare a solution of the purified target protein at a high concentration (e.g., 5-10 mg/mL). Add the fragment ligand in a 5- to 10-fold molar excess to ensure saturation of the binding site.

  • Crystallization Screening: Use a high-throughput crystallization screen (e.g., sitting-drop or hanging-drop vapor diffusion) to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives).

  • Crystal Optimization: Optimize initial crystal hits by refining the conditions to produce single, well-diffracting crystals of sufficient size.

  • X-ray Diffraction: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source.

  • Structure Solution: Collect the diffraction data and process it to determine the electron density map. The known protein structure is used as a model (molecular replacement) to solve the phase problem.

  • Model Building and Refinement: Build the fragment into the observed electron density in the protein's active site and refine the overall structure to obtain a high-resolution model of the protein-fragment complex.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a proven biological scaffold, while its orthogonal functional handles offer unparalleled synthetic flexibility. For researchers in medicinal chemistry, this fragment represents a validated and highly tractable starting point for FBDD campaigns, particularly in the competitive and therapeutically vital area of kinase inhibitor development. As structure-based drug design continues to evolve, the rational application of well-designed fragments like this one will remain essential for the efficient discovery of the next generation of targeted medicines.

References

Methodological & Application

detailed synthesis protocol for 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-bromo-1H-indazole-6-carboxylic acid, a key building block in the development of various therapeutic agents. The described methodology is based on established chemical transformations for the synthesis of substituted indazoles, ensuring a reproducible and scalable process suitable for research and development applications.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including but not limited to kinase inhibition for cancer therapy, anti-inflammatory, and antiviral properties, have made them a focal point of medicinal chemistry research. The strategic placement of functional groups on the indazole scaffold allows for the fine-tuning of their biological targets and pharmacokinetic profiles. This compound, in particular, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. The bromo substituent can participate in various cross-coupling reactions, while the carboxylic acid group allows for amide bond formation and other derivatizations.

Data Presentation

The following table summarizes the key physicochemical and reaction data for the synthesis of this compound.

ParameterValue
Product Name This compound
CAS Number 885523-43-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Off-white to pale yellow solid
Purity (Typical) >95% (Assessed by HPLC and NMR)
Starting Material 4-Bromo-2-methyl-5-nitrobenzoic acid
Key Reagents Tin(II) chloride dihydrate, Sodium nitrite, Hydrochloric acid
Solvents Ethanol, Water
Reaction Temperature 0°C to reflux
Reaction Time 4-6 hours
Typical Yield 60-70%

Experimental Protocol

This protocol details a potential synthetic route to this compound, adapted from established procedures for the synthesis of substituted indazoles. The key transformation involves a reductive cyclization of a substituted o-nitro-toluene derivative.

Step 1: Reduction of the Nitro Group

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-methyl-5-nitrobenzoic acid (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino-benzoic acid derivative.

Step 2: Diazotization and Intramolecular Cyclization

  • Dissolve the crude amino-benzoic acid derivative from Step 1 in a mixture of water and concentrated hydrochloric acid at 0°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5°C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 1-2 hours to facilitate the intramolecular cyclization.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the final product with high purity.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow start 4-Bromo-2-methyl-5-nitrobenzoic acid step1 Reduction (SnCl2·2H2O, HCl, Ethanol, Reflux) start->step1 intermediate Crude Amino-benzoic acid derivative step1->intermediate step2 Diazotization & Cyclization (NaNO2, HCl, 0°C to 70°C) intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification

Caption: Synthetic workflow for this compound.

Application Notes: A Step-by-Step Guide to Amide Coupling with 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-bromo-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds. Amide coupling, or amidation, is one of the most frequently utilized reactions in drug discovery, allowing for the covalent linkage of a carboxylic acid with a primary or secondary amine.[1] This process enables the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides detailed protocols for the reliable and efficient synthesis of amides from this compound using two common and effective coupling methods.

General Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophilic species. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[1][2]

Common strategies involve the use of:

  • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid. They are often used with additives like HOBt (1-Hydroxybenzotriazole) to form a reactive ester, which minimizes side reactions and reduces the risk of racemization.[3][4]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[1][3] They work by forming a highly activated ester.[1]

The choice of coupling reagent, base, and solvent is crucial for the success of the reaction and depends on the specific properties of the amine and carboxylic acid substrates.

Experimental Protocols

Two primary protocols are presented below. Protocol 1 utilizes HATU, a highly effective reagent suitable for a wide range of amines, including those that are less reactive. Protocol 2 employs the more traditional and cost-effective EDC/HOBt coupling system.

Protocol 1: High-Efficiency Amide Coupling using HATU

This method is recommended for its high yields, fast reaction times, and suitability for a broad scope of amines.[3]

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (to achieve ~0.1 M concentration)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the acid, stirring until a clear solution is obtained.

  • Add the desired amine (1.0 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 3.0 eq). Stir for 2-5 minutes.[3]

  • Add HATU (1.0 - 1.1 eq) to the mixture in one portion. Some protocols recommend pre-activating the acid by adding the base and HATU before the amine.[3]

  • Stir the reaction mixture at room temperature for 2-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up A (Precipitation): If the product is an insoluble solid, pour the reaction mixture into water. Stir for 30 minutes to precipitate the product. Collect the solid by vacuum filtration. Wash the solid thoroughly with water, followed by a non-polar solvent like diethyl ether or hexanes to remove organic impurities. Dry the product under vacuum.[3]

  • Work-up B (Extraction): Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a widely used and economical method, particularly effective for primary and more reactive secondary amines.[3]

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[3]

  • Dissolve the components in anhydrous DMF or DCM.

  • Add the base (TEA or DIPEA, 3.0 eq) to the mixture.[5]

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3] The acidic wash removes excess base and unreacted amine, while the basic wash removes HOBt and unreacted carboxylic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Amide Coupling Protocols

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC·HCl
Additive NoneHOBt
Base DIPEADIPEA or TEA
Solvent DMF, DCM, Acetonitrile[3]DMF, DCM[3]
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 6 hours[3]12 - 24 hours[3]
Typical Yield HighGood to High
Key Advantage High efficiency, fast, good for hindered amines[3]Cost-effective, widely used[3]

Table 2: Representative Yields for Amide Coupling with Various Amines (Hypothetical Data)

EntryAmineCoupling MethodProductYield (%)
1AnilineHATU, DIPEA, DMFN-phenyl-4-bromo-1H-indazole-6-carboxamide88%
2BenzylamineEDC, HOBt, TEA, DCMN-benzyl-4-bromo-1H-indazole-6-carboxamide82%
3MorpholineHATU, DIPEA, DMF(4-bromo-1H-indazol-6-yl)(morpholino)methanone91%
4(S)-(-)-α-MethylbenzylamineEDC, HOBt, TEA, DCMN-((S)-1-phenylethyl)-4-bromo-1H-indazole-6-carboxamide75%
54-FluoroanilineHATU, DIPEA, DMFN-(4-fluorophenyl)-4-bromo-1H-indazole-6-carboxamide85%

Visualizations

Chemical Reaction Scheme

reaction_scheme indazole This compound mid1 indazole->mid1 amine +   R1R2NH amine->mid1 amide 4-bromo-1H-indazole-6-carboxamide byproducts +   Byproducts mid2 mid1->mid2 Coupling Reagent, Base, Solvent mid2->amide

Caption: General scheme for amide coupling with this compound.

Experimental Workflow Diagram

workflow start Dissolve Carboxylic Acid and Amine in Solvent add_base Add Base (e.g., DIPEA) start->add_base add_reagent Add Coupling Reagent (e.g., HATU or EDC) add_base->add_reagent react Stir at RT or 0°C -> RT (2-24h) add_reagent->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up (Acid/Base Washes) monitor->workup dry Dry & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Characterize Pure Product purify->product

Caption: A typical workflow for the synthesis and purification of indazole amides.

References

Application Notes and Protocols for Suzuki Coupling of 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the indazole core. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-bromo-1H-indazole-6-carboxylic acid with various boronic acids. While specific conditions for this exact substrate are not extensively reported, the following protocols are based on established procedures for structurally similar bromo-indazole derivatives, including those bearing carboxylic acid functionalities.

Challenges with Carboxylic Acid Functionality

The presence of a carboxylic acid group on the indazole ring can present challenges in Suzuki coupling reactions. The acidic proton can react with the base, requiring the use of additional equivalents of base. Furthermore, the carboxylate anion can potentially coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1][2] Solubility of the starting material in common organic solvents may also be affected. To circumvent these issues, it is common practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction, followed by saponification to regenerate the carboxylic acid.[3] However, direct coupling on the free acid is also possible with careful optimization of reaction conditions.

Recommended Reaction Conditions

Based on analogous reactions with other bromo-indazole derivatives, a range of conditions can be successfully employed for the Suzuki coupling of this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Table 1: Summary of Typical Suzuki Coupling Conditions for Bromo-Indazole Derivatives

Catalyst (mol%)Ligand (if applicable)Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Notes
Pd(dppf)Cl₂ (5-10%)-K₂CO₃ (2-3)1,2-Dimethoxyethane (DME) / H₂O80-1002-12A robust and commonly used catalyst for heteroaryl couplings.[3][4]
Pd(PPh₃)₄ (5-10%)-Cs₂CO₃ (1.3-2)1,4-Dioxane / EtOH / H₂O100-1404-16Effective for a broad range of substrates; cesium carbonate is a strong, soluble base.[5][6]
Pd(OAc)₂ (5%)RuPhos (7.5%)K₃PO₄ (2)1,4-Dioxane / H₂O10012-24Buchwald-type ligand that can be effective for challenging couplings.
PdCl₂(dppf)·CH₂Cl₂ (5%)-K₂CO₃ (3)1,4-Dioxane / H₂ORoom Temp - 1008-12Dichloromethane adduct of the common catalyst.[4]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or DME)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to ensure stirring, typically resulting in a 0.1-0.2 M solution of the limiting reagent.

  • Degassing: Seal the reaction vessel and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05-0.10 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be heated using a standard heating mantle or in a microwave reactor for potentially shorter reaction times.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate is present, it may be the desired product. In this case, it can be isolated by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether or hexanes), and dried.

    • Alternatively, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Note: The product's solubility may be pH-dependent due to the carboxylic acid. Acidifying the aqueous layer with 1M HCl may be necessary to protonate the carboxylate and facilitate extraction into the organic phase.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape).

Visualizing the Workflow

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow for this reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)Ln-R' transmetalation->pd2_intermediate boronate R'B(OH)₃⁻ boronate->transmetalation base Base base->boronate boronic_acid R'B(OH)₂ boronic_acid->base + OH⁻ reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Indazole, Boronic Acid, and Base solvent Add Solvent System reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

References

Application Notes and Protocols for Kinase Inhibition Assay Using 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer. This has made protein kinases a primary focus for therapeutic intervention. The indazole scaffold is recognized in medicinal chemistry as a "privileged scaffold" due to its structural similarity to the purine core of ATP, allowing indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[1][2] 4-bromo-1H-indazole-6-carboxylic acid is a heterocyclic compound that serves as a key intermediate in the synthesis of more complex kinase inhibitors.[3][4] This document provides a detailed experimental protocol for evaluating the inhibitory activity of this compound against a panel of protein kinases using a luminescence-based kinase assay.

Data Presentation

The inhibitory potential of this compound was assessed against a selection of cancer-related protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, were determined using the ADP-Glo™ Kinase Assay. Staurosporine, a potent but non-selective kinase inhibitor, was used as a positive control for comparison.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM)[5]
Aurora Kinase A8.515
VEGFR215.26
FGFR122.720
CDK2/cyclin A> 1003
SRC> 1007

Table 1: Inhibitory activity of this compound against a panel of kinases. The presented data is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol outlines a method to measure the inhibitory effect of this compound on the activity of a specific protein kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[5][6]

Materials and Reagents:

  • This compound

  • Target kinases (e.g., Aurora Kinase A, VEGFR2, FGFR1)

  • Kinase-specific peptide substrates

  • Adenosine 5'-triphosphate (ATP)

  • Staurosporine (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO control to the appropriate wells.[5][7]

    • Add 2.5 µL of the respective kinase to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentration of ATP should be at or near the Km for the specific kinase being tested.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each specific kinase.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.[2][5]

    • Incubate the plate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.[5][7]

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Reaction_Setup 1. Reaction Setup Add compound and kinase to well Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate/ATP Mix Reaction_Start 3. Initiate Reaction Add Substrate/ATP mix Kinase_Prep->Reaction_Start Incubation1 2. Pre-incubation (15 min) Inhibitor-kinase binding Reaction_Setup->Incubation1 Incubation1->Reaction_Start Incubation2 4. Kinase Reaction (60 min) ADP production Reaction_Start->Incubation2 Stop_Reaction 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubation2->Stop_Reaction Incubation3 6. Incubation (40 min) Stop_Reaction->Incubation3 Signal_Gen 7. Signal Generation Add Kinase Detection Reagent Incubation3->Signal_Gen Incubation4 8. Incubation (30 min) Signal_Gen->Incubation4 Read_Plate 9. Measure Luminescence Incubation4->Read_Plate Data_Plot Plot Luminescence vs. [Inhibitor] Read_Plate->Data_Plot IC50_Calc Calculate IC50 (Dose-Response Curve) Data_Plot->IC50_Calc

Kinase Inhibition Assay Workflow
VEGFR Signaling Pathway

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole 4-bromo-1H-indazole- 6-carboxylic acid Indazole->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Effects Cell Proliferation, Survival, Angiogenesis MAPK->Cell_Effects mTOR->Cell_Effects

Simplified VEGFR Signaling Pathway Inhibition

References

Application Notes and Protocols for the Preparation of 4-bromo-1H-indazole-6-carboxylic Acid Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of 4-bromo-1H-indazole-6-carboxylic acid, a key heterocyclic scaffold, and its subsequent derivatization to generate a library of compounds for biological evaluation. The protocols described herein are based on established synthetic transformations for indazole systems and are intended to guide researchers in the preparation of novel derivatives for screening in drug discovery programs, particularly in the area of oncology. Included are step-by-step procedures for the synthesis of the core indazole, its derivatization via amide coupling, and protocols for representative biological screening assays to evaluate the therapeutic potential of the synthesized compounds.

Introduction

Indazole-containing molecules are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents.[1][2] The indazole scaffold is a key pharmacophore in several FDA-approved drugs, particularly small-molecule kinase inhibitors used in oncology.[1][3] The unique structural and electronic properties of the indazole ring system allow for diverse interactions with biological targets.

This application note focuses on the this compound core. The bromine atom at the 4-position and the carboxylic acid at the 6-position serve as versatile synthetic handles for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR). The following protocols detail a plausible synthetic route to this core structure and its conversion into a library of amide derivatives, which are common analogs in drug discovery for improving pharmacological properties.[4]

Synthesis of this compound and Derivatives

The overall synthetic strategy involves a multi-step sequence starting from a commercially available substituted toluene. The key steps are benzylic bromination, substitution to introduce a nitrogen source, followed by oxidative cyclization to form the indazole ring, and subsequent functional group manipulations to yield the target carboxylic acid and its amide derivatives.

Synthetic Workflow

G A 2,5-Dibromotoluene B 1,4-Dibromo-2-(bromomethyl)benzene A->B NBS, BPO CCl4, reflux C 1-(Azidomethyl)-2,5-dibromobenzene B->C NaN3 DMF, rt D 4-Bromo-7-bromo-1H-indazole C->D Reflux in high-boiling solvent E 4-Bromo-1H-indazole-7-carbonitrile D->E CuCN, DMF reflux F 4-Bromo-1H-indazole-7-carboxylic acid E->F H2SO4 (aq) reflux G This compound (Isomer Separation/Alternative Route) F->G Isomer consideration H Amide Derivatives G->H Amine, Coupling Agent (EDC, HOBt), Base, DMF

Caption: Proposed synthetic pathway for this compound and its amide derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of this compound

This protocol is a plausible multi-step synthesis adapted from known transformations of related compounds.

Step 1: Synthesis of 3-Bromo-4-methyl-5-nitrobenzoic acid

  • To a stirred solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid, slowly add N-bromosuccinimide (1.1 eq) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-bromo-4-methyl-5-nitrobenzoic acid.

Step 2: Synthesis of Methyl 3-bromo-4-methyl-5-nitrobenzoate

  • To a solution of 3-bromo-4-methyl-5-nitrobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

Step 3: Synthesis of Methyl 3-amino-5-bromo-4-methylbenzoate

  • To a solution of methyl 3-bromo-4-methyl-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

Step 4: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate

  • Dissolve methyl 3-amino-5-bromo-4-methylbenzoate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the indazole ester.

Step 5: Synthesis of this compound

  • To a solution of methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq) in a mixture of methanol and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Protocol 2.2.2: General Procedure for the Synthesis of 4-bromo-1H-indazole-6-carboxamide Derivatives

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide derivative.

Data Presentation

The following tables summarize representative yields and characterization data for the synthesis of the core intermediate and a selection of its amide derivatives.

Table 1: Synthesis of this compound - Summary of Yields

StepProduct NameStarting MaterialYield (%)
13-Bromo-4-methyl-5-nitrobenzoic acid4-Methyl-3-nitrobenzoic acid85-90
2Methyl 3-bromo-4-methyl-5-nitrobenzoate3-Bromo-4-methyl-5-nitrobenzoic acid90-95
3Methyl 3-amino-5-bromo-4-methylbenzoateMethyl 3-bromo-4-methyl-5-nitrobenzoate75-85
4Methyl 4-bromo-1H-indazole-6-carboxylateMethyl 3-amino-5-bromo-4-methylbenzoate50-60
5This compoundMethyl 4-bromo-1H-indazole-6-carboxylate90-98

Table 2: Characterization of Selected 4-bromo-1H-indazole-6-carboxamide Derivatives

Compound IDAmine UsedMolecular FormulaMW ( g/mol )Yield (%)Melting Point (°C)
DA-01 BenzylamineC₁₅H₁₁BrN₄O343.1878210-212
DA-02 4-FluoroanilineC₁₄H₈BrFN₄O347.1482235-237
DA-03 PiperidineC₁₃H₁₃BrN₄O321.1785198-200
DA-04 MorpholineC₁₂H₁₁BrN₄O₂323.1488221-223

Biological Screening Protocols

Indazole derivatives have shown significant activity as inhibitors of various protein kinases involved in cancer cell signaling.[1][5] The following are representative protocols for initial biological screening of the synthesized compounds.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[6]

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Detection A Prepare kinase buffer B Prepare ATP solution C Prepare substrate solution D Prepare test compound dilutions E Add kinase and test compound to microplate well F Incubate E->F G Initiate reaction with ATP and substrate F->G H Incubate G->H I Stop reaction H->I J Add detection reagent (e.g., ADP-Glo) I->J K Incubate J->K L Read luminescence K->L

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Prepare a 1x kinase buffer from a concentrated stock solution.

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the kinase buffer.

  • In a 96-well plate, add the kinase enzyme and the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for a specified period (e.g., 10-20 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a specific peptide) and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a set time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Detect the kinase activity. For luminescence-based assays (e.g., ADP-Glo™), add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., a human cancer cell line such as HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37 °C in a humidified CO₂ incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Potential Signaling Pathways for Investigation

Based on the known biological activities of indazole derivatives, the synthesized compounds could potentially modulate key signaling pathways involved in cancer progression.[5][6]

G cluster_0 VEGFR Signaling cluster_1 EGFR Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation ERK->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival mTOR->Proliferation Indazole 4-Bromo-1H-indazole-6- carboxylic acid derivatives Indazole->VEGFR Indazole->EGFR

Caption: Potential kinase signaling pathways targeted by indazole derivatives.

Further studies could involve Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., VEGFR-2, EGFR, ERK, Akt) in cancer cells treated with the synthesized compounds. This would help to elucidate the mechanism of action of active compounds.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and preliminary biological evaluation of novel this compound derivatives. This scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the field of oncology. The detailed methodologies are intended to facilitate the efficient generation and screening of compound libraries to identify lead candidates for further drug development.

References

Application Notes and Protocols for the Analytical Characterization of 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-bromo-1H-indazole-6-carboxylic acid (C₈H₅BrN₂O₂) is a heterocyclic compound with a molecular weight of approximately 241.04 g/mol .[1][2] As an indazole derivative, it holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critical for its application in research and development. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties

A summary of the key identifiers for this compound is provided below.

PropertyValueReference
CAS Number885523-43-3[1][2]
Molecular FormulaC₈H₅BrN₂O₂[1][2]
Molecular Weight241.04[1]

Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The general workflow is outlined below.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_confirmation Definitive Structure cluster_data Data Analysis & Reporting synthesis Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC/UPLC (Purity Assessment) purification->hplc ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr ir IR Spectroscopy (Functional Groups) purification->ir ea Elemental Analysis (Elemental Composition) purification->ea xray Single Crystal X-Ray (If crystal obtained) purification->xray report Final Characterization Report hplc->report ms->report nmr->report ir->report ea->report xray->report

Caption: General workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of related indazole derivatives.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramping to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR of this compound.[4] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[4]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. A greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.[4]

  • Internal Standard: The solvent resonance is typically used as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).[4]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode: ESI can be run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]

Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.[4]

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Data Presentation

The following tables summarize the expected quantitative data from the analytical characterization of this compound. Note: The NMR and IR data are predicted based on the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~13.0broad singlet1H-COOH
Indazole N-H~13.5broad singlet1HN-H
Aromatic H7.5 - 8.5multiplet2HAr-H
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl~167-COOH
Aromatic C110 - 145Ar-C
Aromatic C-Br95 - 110Ar-C-Br

The broad signal of the carboxylic acid proton in ¹H NMR is characteristic and can be confirmed by D₂O exchange.[6]The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range in ¹³C NMR.[6]

Table 2: Mass Spectrometry Data
Ionization ModeExpected m/zIonNotes
ESI (+)240.96, 242.96[M+H]⁺The characteristic 1:1 isotopic pattern for bromine should be observed.[4]
ESI (-)238.95, 240.95[M-H]⁻The characteristic 1:1 isotopic pattern for bromine should be observed.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch
~1700StrongC=O stretch (Carboxylic Acid)
1620-1580Medium-WeakC=C aromatic ring stretch
1500-1450StrongC=N aromatic ring stretch
700-600MediumC-Br stretch

The IR spectrum of a carboxylic acid is characterized by a very broad O-H absorption and a strong carbonyl (C=O) absorption.[6]

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete picture of the molecule's identity and purity.

logical_relationship cluster_input Analyte cluster_techniques Analytical Techniques cluster_output Information Obtained compound 4-bromo-1H-indazole- 6-carboxylic acid hplc HPLC compound->hplc ms Mass Spectrometry compound->ms nmr NMR compound->nmr ir IR compound->ir ea Elemental Analysis compound->ea purity Purity & Retention Time hplc->purity mol_weight Molecular Weight ms->mol_weight connectivity Atom Connectivity (Structure) nmr->connectivity func_groups Functional Groups ir->func_groups composition Elemental Composition ea->composition

Caption: Relationship between analytical techniques and the information they provide.

References

Application Note: A Scalable Protocol for the Synthesis of 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-bromo-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Its rigid bicyclic structure and versatile functional groups make it an important scaffold for probing biological systems. The efficient and reproducible synthesis of this compound on a large scale is critical for advancing drug discovery programs. This application note provides a detailed, two-step protocol for the scaled-up synthesis of this compound, commencing with a plausible synthesis of the key intermediate, 4-bromo-1H-indazole-6-carbonitrile, followed by its robust hydrolysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the scalable synthesis of this compound.

Table 1: Synthesis of 4-bromo-1H-indazole-6-carbonitrile

ParameterValueMolar Ratio
Starting Material
2-amino-5-bromo-3-methylbenzonitrile100.0 g1.0 equiv
Reagents & Solvents
Acetic Acid500 mL-
Sodium Nitrite (NaNO₂)36.1 g1.1 equiv
Water (for NaNO₂)100 mL-
Reaction Conditions
Reaction Temperature0 - 5 °C-
Reaction Time2 hours-
Work-up & Purification
Saturated Sodium Bicarbonate~ 1 L-
Ethyl Acetate (for extraction)3 x 500 mL-
Heptane (for trituration)500 mL-
Yield & Purity
Typical Yield85 - 92%-
Purity Assessment¹H NMR, LC-MS-

Table 2: Hydrolysis to this compound

ParameterValueMolar Ratio
Starting Material
4-bromo-1H-indazole-6-carbonitrile100.0 g1.0 equiv
Reagents & Solvents
Ethanol (95%)500 mL-
Sodium Hydroxide (NaOH)54.0 g3.0 equiv
Water (for NaOH)500 mL-
Concentrated HCl (~12 M)As needed for pH 2-3-
Reaction Conditions
Reaction TemperatureReflux (~95 °C)-
Reaction Time12 - 16 hours-
Work-up & Purification
Water (for precipitation)1 L-
Ethanol/Water (for recrystallization)As needed-
Yield & Purity
Typical Yield90 - 97%-
Purity Assessment¹H NMR, LC-MS, HPLC-

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The diazotization reaction involves the formation of a diazonium salt, which can be unstable; temperature control is critical.

Part 1: Synthesis of 4-bromo-1H-indazole-6-carbonitrile (Intermediate)

This protocol describes a robust method for the synthesis of the indazole ring system via a diazotization-cyclization reaction.

  • Reactor Setup: Equip a 2 L, three-necked, jacketed reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.

  • Charge Starting Material: Charge the reactor with 2-amino-5-bromo-3-methylbenzonitrile (100.0 g, 0.474 mol) and acetic acid (500 mL).

  • Cooling: Start stirring and cool the resulting slurry to 0 - 5 °C using a circulating chiller.

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (36.1 g, 0.521 mol) in deionized water (100 mL).

  • Diazotization: Add the sodium nitrite solution dropwise to the reactor via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: Stir the reaction mixture at 0 - 5 °C for an additional 2 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Quenching: Slowly and carefully pour the reaction mixture into a separate 4 L beaker containing 1 L of ice-water slurry with stirring.

  • Neutralization & Extraction: Cautiously neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH reaches ~7-8. A precipitate will form. Extract the aqueous slurry with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (250 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Triturate the crude solid with cold heptane (500 mL), stir for 30 minutes, and collect the solid by vacuum filtration. Wash the filter cake with additional cold heptane (2 x 100 mL) and dry under vacuum at 40 °C to a constant weight. The product, 4-bromo-1H-indazole-6-carbonitrile, is obtained as an off-white to pale yellow solid.

Part 2: Hydrolysis to this compound (Final Product)

This protocol details the basic hydrolysis of the nitrile intermediate to the final carboxylic acid. This method is generally high-yielding and scalable.[1][2]

  • Reactor Setup: Equip a 3 L, three-necked, jacketed reactor with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Charge Reagents: Charge the reactor with 4-bromo-1H-indazole-6-carbonitrile (100.0 g, 0.450 mol), ethanol (500 mL), and a solution of sodium hydroxide (54.0 g, 1.35 mol) in water (500 mL).

  • Heating: Begin stirring and heat the mixture to reflux (approx. 95 °C).

  • Reaction: Maintain the reaction at reflux for 12-16 hours. The reaction can be monitored by TLC or LC-MS by taking aliquots, neutralizing them, and checking for the disappearance of the starting material.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with 1 L of deionized water. The sodium salt of the product should be fully dissolved.

  • Acidification: Cool the solution to 10-15 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is 2-3. A thick white precipitate will form.

  • Isolation: Stir the slurry for 1 hour in the ice bath, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are of neutral pH.

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from an ethanol/water mixture to obtain high-purity this compound.

  • Drying: Dry the purified crystals under vacuum at 50-60 °C to a constant weight.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

G A 2-Amino-5-bromo- 3-methylbenzonitrile B Diazotization (NaNO₂, Acetic Acid, 0-5°C) A->B C 4-bromo-1H-indazole-6-carbonitrile (Intermediate) B->C D Basic Hydrolysis (NaOH, EtOH/H₂O, Reflux) C->D E Acidic Workup (HCl) D->E F This compound (Final Product) E->F

References

Application of 4-bromo-1H-indazole-6-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indazole-6-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors for cancer therapy.[1] Its rigid bicyclic structure provides a solid framework for the strategic placement of functional groups to achieve high affinity and selectivity for various enzyme targets. The bromine atom at the 4-position and the carboxylic acid at the 6-position serve as convenient synthetic handles for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of its application, quantitative data on its derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been extensively explored as inhibitors of several key protein kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4).

Anticancer Activity as Kinase Inhibitors

The indazole core is a privileged structure in the design of kinase inhibitors. By modifying the carboxylic acid group, typically by forming amide derivatives, researchers have successfully developed compounds with significant anti-proliferative activity against a range of cancer cell lines.

Data Presentation: Quantitative Analysis of Derivatives

The following tables summarize the in vitro biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of 4-bromo-1H-indazole-6-carboxamide Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung Carcinoma)5.988 ± 0.12[1]
Derivative B MCF-7 (Breast Cancer)43.4[1]
Derivative C MDA-MB-231 (Breast Cancer)35.9[1]
Derivative D K562 (Chronic Myeloid Leukemia)5.15[2]
Derivative E PC-3 (Prostate Cancer)15.48 ± 1.33[2]
Derivative F Hep-G2 (Hepatoma)12.67 ± 1.31[2]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Indazole-FGFR-1 FGFR115.0[3]
Indazole-FGFR-2 FGFR12.9[3]
Indazole-PLK4-1 PLK4< 0.1[4]
Indazole-PLK4-2 PLK40.9[5]
Axitinib (Indazole-based) PLK44.2 (Ki)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on common methods for indazole formation.

Step 1: Bromination of 2-methyl-3-nitrobenzoic acid

  • Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-bromo-2-methyl-3-nitrobenzoic acid.

Step 2: Reductive Cyclization to form this compound

  • Suspend 4-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • Filter the mixture to remove tin salts.

  • Acidify the filtrate to pH ~3-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Synthesis of 4-bromo-1H-indazole-6-carboxamide Derivatives

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: In vitro Kinase Inhibition Assay (General)
  • Prepare a solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a microplate, add the kinase, the appropriate substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 4: Cell Proliferation Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Indazole derivatives can inhibit the ATP-binding site of VEGFR-2, thereby blocking its downstream signaling cascade.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole 4-Bromo-1H-indazole Derivative Indazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and survival. Indazole-based inhibitors have shown efficacy in blocking FGFR signaling.[2][3][7][8][9][10]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Indazole 4-Bromo-1H-indazole Derivative Indazole->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Inhibition of the FGFR signaling pathway by an indazole derivative.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Indazole derivatives have emerged as potent inhibitors of PLK4, leading to mitotic defects and apoptosis in cancer cells.[4][5][6][8]

PLK4_Pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup MitoticProg Proper Mitotic Progression MitoticDefects Mitotic Defects PLK4->MitoticDefects Dysregulation leads to Indazole 4-Bromo-1H-indazole Derivative Indazole->PLK4 Inhibition CentrioleDup->MitoticProg Apoptosis Apoptosis MitoticDefects->Apoptosis

Caption: Inhibition of PLK4 function by an indazole derivative leading to apoptosis.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry for the development of novel anticancer agents. Its derivatives have demonstrated potent inhibitory activity against several clinically relevant kinases, highlighting its potential for the generation of new therapeutic candidates. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the SAR of this scaffold is warranted to develop next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Investigation of 4-bromo-1H-indazole-6-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for a research project designed to investigate the therapeutic potential of 4-bromo-1H-indazole-6-carboxylic acid as an anti-cancer agent. The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases.[1][2] This document outlines a systematic approach, from initial biochemical screening to cellular mechanism of action studies, to evaluate this compound and its derivatives as potential kinase inhibitors.

Rationale and Hypothesis

Indazole-containing compounds have demonstrated significant efficacy as inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][3] The structural motif of this compound presents a key starting point for derivatization to enhance potency and selectivity against oncogenic kinases. The bromine atom offers a site for cross-coupling reactions to explore different chemical spaces, while the carboxylic acid can be modified to optimize pharmacokinetic and pharmacodynamic properties.[4]

Hypothesis: this compound and its rationally designed derivatives will exhibit inhibitory activity against a panel of cancer-relevant protein kinases, leading to reduced viability of cancer cells and inhibition of pro-tumorigenic signaling pathways.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[5]
Molecular Weight 241.04 g/mol [5]
Appearance Solid[6]
Melting Point Not available. A related compound, 6-bromo-1H-indazole-4-carboxylic acid, has a melting point of 293-298 °C.[6]
Solubility Solubility in DMSO and aqueous buffers has not been definitively reported and should be determined experimentally. For initial studies, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

Compound Preparation and Storage:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For cellular assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.

Experimental Design and Workflow

The proposed research project follows a logical progression from broad initial screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation and Target Identification cluster_2 Phase 3: Mechanism of Action Studies A In Vitro Kinase Panel Screening B Broad Spectrum Cancer Cell Line Viability Screen A->B Identify initial hits and sensitive cell lines C IC50 Determination for Validated Kinase Hits D IC50 Determination in Selected Cancer Cell Lines C->D Correlate biochemical and cellular potency E Western Blot Analysis of Downstream Signaling Pathways D->E F Cell Cycle Analysis E->F G Apoptosis Assays E->G

Figure 1: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

Recommended Kinase Panel: A broad screening panel is recommended for the initial assessment. Based on the activities of other indazole derivatives, this panel should include, but not be limited to:

  • Tyrosine Kinases: EGFR, VEGFR2, FGFR, PDGFR

  • Serine/Threonine Kinases: CDKs (e.g., CDK2/Cyclin A), MAPKs (e.g., MEK1, ERK2, p38α), AKT1

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted for a generic kinase and should be optimized for each specific enzyme.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 1 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of the specific kinase in the appropriate kinase reaction buffer.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase-specific substrate and ATP (at the Kₘ concentration for each kinase).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of various cancer cell lines.

Recommended Cell Lines:

  • MAPK Pathway-Mutant Lines: A375 (BRAF V600E), Colo205 (BRAF V600E), HCT116 (KRAS G13D)[7]

  • Receptor Tyrosine Kinase-Driven Lines: A431 (EGFR overexpression), NCI-H460 (FGFR amplified)

  • Other relevant lines: MCF-7 (breast cancer), PC-3 (prostate cancer), U-87 MG (glioblastoma)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Determine the IC₅₀ value using a non-linear regression curve fit.

Western Blot Analysis of MAPK Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway in a sensitive cancer cell line.

Protocol:

  • Cell Treatment and Lysis:

    • Seed a sensitive cancer cell line (e.g., A375) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at concentrations around its IC₅₀ value for a specified time (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of MEK, ERK, and p38. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands. Normalize the phosphorylated protein levels to the total protein levels for each respective kinase.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
EGFRTBD
VEGFR2TBD
CDK2/Cyclin ATBD
MEK1TBD
ERK2TBD
p38αTBD
AKT1TBD
TBD: To be determined

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineTissue of OriginKey MutationsIC₅₀ (µM)
A375MelanomaBRAF V600ETBD
Colo205ColorectalBRAF V600ETBD
HCT116ColorectalKRAS G13DTBD
A431EpidermoidEGFR overexpressionTBD
NCI-H460LungFGFR amplifiedTBD
MCF-7BreastER-positiveTBD
PC-3ProstateAndrogen-independentTBD
U-87 MGGlioblastomaPTEN mutantTBD
TBD: To be determined

Visualizations

G cluster_0 Kinase Inhibition Assay Workflow A Prepare serial dilution of This compound B Add compound and kinase to 384-well plate A->B C Initiate reaction with substrate and ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Figure 2: Workflow for the in vitro kinase inhibition assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Inhibitor->RTK Inhibitor->MEK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 4-bromo-1H-indazole-6-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and effective synthetic strategy involves a two-step process. The first step is the diazotization of 3-bromo-5-methylaniline, followed by an intramolecular cyclization to form 4-bromo-6-methyl-1H-indazole. The second step is the oxidation of the methyl group at the C6 position to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Q2: What are the most critical parameters to control during the diazotization and cyclization step?

A2: Temperature control is paramount. Diazonium salts are often unstable at higher temperatures and can decompose, leading to a lower yield and the formation of byproducts. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization reaction. The pH of the reaction medium is also a critical factor to ensure the stability of the diazonium salt and facilitate the subsequent cyclization.

Q3: I am observing significant gas evolution during the diazotization step. Is this normal?

A3: Vigorous gas evolution, likely nitrogen (N₂), is a sign of diazonium salt decomposition. This is often caused by an increase in temperature or inappropriate pH levels. To mitigate this, ensure your reaction is adequately cooled, and the addition of the sodium nitrite solution is slow and controlled to prevent localized heating.

Q4: How can I effectively remove the manganese dioxide (MnO₂) byproduct from the oxidation step?

A4: The removal of the fine brown precipitate of MnO₂ can be challenging. A common method is to quench the reaction with a reducing agent like sodium bisulfite or oxalic acid, which will dissolve the MnO₂. Subsequent filtration and extraction will then separate the product from the manganese salts. Alternatively, adding a sequestering agent like sodium hexametaphosphate during the workup can help to keep the manganese species in solution.

Q5: What are suitable solvents for the recrystallization of the final product?

A5: The choice of solvent for recrystallization will depend on the impurity profile of your crude product. Common solvents for recrystallizing indazole carboxylic acids include ethanol, methanol, acetic acid, or a mixture of an organic solvent (like ethyl acetate or dioxane) and water. It is recommended to perform a small-scale solvent screen to identify the optimal conditions for your specific batch.

Troubleshooting Guides

Problem Area 1: Low Yield in the Diazotization and Cyclization to 4-bromo-6-methyl-1H-indazole
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting aniline - Incomplete diazotization. - Diazonium salt decomposition.- Ensure stoichiometric amounts of sodium nitrite and acid are used. - Maintain a reaction temperature of 0-5 °C. - Add the sodium nitrite solution slowly and sub-surface if possible.
Formation of dark, tarry byproducts - Reaction temperature too high. - Uncontrolled addition of reagents. - Side reactions of the diazonium salt.- Use a reliable cooling bath (ice-salt or cryocooler). - Ensure efficient stirring. - Add reagents dropwise.
Product is an inseparable mixture - Incomplete cyclization or formation of isomers (less likely for this substrate).- Ensure sufficient reaction time for the cyclization step after diazotization. - Verify the structure of your starting material.
Problem Area 2: Low Yield or Incomplete Oxidation of 4-bromo-6-methyl-1H-indazole
Symptom Possible Cause(s) Suggested Solution(s)
Starting material remains after reaction - Insufficient oxidizing agent. - Low reaction temperature or short reaction time.- Increase the molar equivalents of KMnO₄. - Increase the reaction temperature (e.g., to 80-90 °C) and/or prolong the reaction time. Monitor by TLC.
Formation of multiple, unidentified byproducts - Over-oxidation and ring cleavage. - Reaction temperature is too high.- Carefully control the reaction temperature. - Consider a milder oxidizing agent or a two-phase system to control the reaction rate.
Product is difficult to isolate from MnO₂ sludge - Fine particulate nature of MnO₂.- After the reaction, add sodium bisulfite or oxalic acid to the cooled mixture until the brown precipitate dissolves. - Consider adding sodium hexametaphosphate to the aqueous phase during workup to sequester manganese ions.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-6-methyl-1H-indazole
  • Dissolution of Aniline: Dissolve 3-bromo-5-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours to facilitate the cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product, wash it with cold water, and dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Oxidation to this compound
  • Reaction Setup: Suspend 4-bromo-6-methyl-1H-indazole (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Oxidant: Heat the mixture to 80-90 °C. Add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over 1-2 hours, ensuring the temperature does not exceed 100 °C. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring: Continue heating the mixture until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Isolation: Acidify the solution with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid product will precipitate.

  • Purification: Filter the white solid, wash it thoroughly with water, and dry it under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Diazotization and Cyclization cluster_step2 Step 2: Oxidation A 3-bromo-5-methylaniline B Diazotization (NaNO₂, Acid, 0-5 °C) A->B C Cyclization (Heat) B->C D 4-bromo-6-methyl-1H-indazole C->D E 4-bromo-6-methyl-1H-indazole F Oxidation (KMnO₄, Heat) E->F G This compound F->G TroubleshootingWorkflow Start Low Yield of Final Product Step1_Check Analyze Step 1 Intermediate (4-bromo-6-methyl-1H-indazole) Start->Step1_Check Step2_Check Analyze Final Product Purity Step1_Check->Step2_Check Good Purity/Yield Low_Yield_S1 Low Yield in Step 1 Step1_Check->Low_Yield_S1 Low Purity/Yield Low_Yield_S2 Low Yield in Step 2 Step2_Check->Low_Yield_S2 Low Purity/Yield Temp_Control_S1 Check Temperature Control (0-5 °C) Low_Yield_S1->Temp_Control_S1 Reagent_Stoich_S1 Verify Reagent Stoichiometry Low_Yield_S1->Reagent_Stoich_S1 Decomposition Diazonium Salt Decomposition Temp_Control_S1->Decomposition Incomplete_Ox Incomplete Oxidation? Low_Yield_S2->Incomplete_Ox Increase_KMnO4 Increase KMnO₄ eq. / time / temp Incomplete_Ox->Increase_KMnO4 Yes Over_Ox Over-oxidation/Ring Cleavage? Incomplete_Ox->Over_Ox No Control_Temp_S2 Control Temperature Carefully Over_Ox->Control_Temp_S2 Yes Workup_Issue Workup/Purification Issues Over_Ox->Workup_Issue No MnO2_Removal Improve MnO₂ Removal Workup_Issue->MnO2_Removal Recrystallization Optimize Recrystallization Workup_Issue->Recrystallization

common side reactions in the synthesis of 4-bromo-1H-indazole-6-carboxylic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 4-bromo-1H-indazole-6-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Formation of Multiple Isomers during Electrophilic Aromatic Substitution (Nitration/Bromination)

Question: During the nitration or bromination of the aromatic precursor, I am observing the formation of multiple isomers, leading to a complex product mixture and difficult purification. How can I improve the regioselectivity of these steps?

Answer: The formation of multiple isomers during electrophilic aromatic substitution is a common challenge. The regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. To minimize the formation of undesired isomers, consider the following:

  • Reaction Temperature: Maintain strict temperature control. Nitration reactions, in particular, can produce more of the ortho isomer if the temperature is not kept low.[1] It is recommended to perform the reaction at or below 0-5°C to enhance the formation of the desired meta-product.[2]

  • Order of Reactions: The sequence of substitution reactions is critical. Plan your synthetic route to take advantage of the directing effects of the substituents. For instance, a carboxyl group is a meta-director, while a methyl group is an ortho-, para-director.

  • Choice of Reagents: For bromination, using N-bromosuccinimide (NBS) with a suitable catalyst can sometimes offer better regioselectivity compared to liquid bromine and a Lewis acid.

Issue 2: Incomplete Reduction of the Nitro Group and Formation of Byproducts

Question: The reduction of the nitro group in my synthetic intermediate is sluggish, and I am isolating byproducts such as hydroxylamines or azo compounds. What are the optimal conditions for a clean reduction to the amine?

Answer: Incomplete reduction or the formation of dimeric byproducts like azo and azoxy compounds are known side reactions in the reduction of nitroarenes.[3][4] To achieve a clean and complete conversion to the corresponding aniline, the following strategies are recommended:

  • Choice of Reducing Agent: While various reagents can effect this transformation, activated iron in acidic media (Béchamp reduction) is a classic and effective method.[5] Other reliable systems include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel.[3] A combination of NaBH4 and a nickel salt like NiCl2·6H2O in an aqueous solvent system has also been shown to be rapid and efficient.[6]

  • Reaction Conditions: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). The pH of the reaction medium can also influence the product distribution. For instance, some reduction pathways that lead to azo compounds are favored in alkaline conditions.[4]

  • Work-up Procedure: A proper work-up is crucial to isolate the desired amine and remove any unreacted starting material or byproducts.

Issue 3: Low Yield and Byproduct Formation during Indazole Ring Closure

Question: The final diazotization and cyclization step to form the indazole ring is giving a low yield of my target this compound, and I am observing the formation of phenolic byproducts. How can I optimize this step?

Answer: The formation of the indazole ring via diazotization of an ortho-amino-substituted benzoic acid is a sensitive reaction. Low yields are often due to the instability of the diazonium salt intermediate.

  • Strict Temperature Control: The diazotization reaction must be carried out at a low temperature, typically between 0-5°C.[7] If the temperature rises, the diazonium salt can decompose and react with water to form a phenol, releasing nitrogen gas.[7]

  • In Situ Reaction: It is often best to generate the diazonium salt in situ and proceed with the cyclization without isolating the intermediate.

  • pH Control: The pH of the reaction medium is critical. The diazotization is carried out in a strong acidic medium, but the subsequent cyclization step may have different optimal pH requirements.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound, and what are the expected side reactions at each step?

A1: A common synthetic approach starts from a substituted toluene. A plausible multi-step synthesis is outlined below, along with potential side reactions for each step:

  • Nitration of a substituted toluene/benzoic acid:

    • Side Reactions: Formation of dinitro or other over-nitrated byproducts.[2] Generation of ortho and para isomers in addition to the desired meta product.[1][8][9][10]

  • Bromination of the aromatic ring:

    • Side Reactions: Formation of dibrominated or polybrominated products.[11] Lack of regioselectivity leading to a mixture of isomers.

  • Oxidation of the methyl group to a carboxylic acid:

    • Side Reactions: Incomplete oxidation, leading to the corresponding aldehyde or alcohol. Over-oxidation and ring cleavage under harsh conditions.

  • Reduction of the nitro group to an amine:

    • Side Reactions: Incomplete reduction resulting in hydroxylamine or nitroso intermediates.[4] Formation of dimeric products such as azo or azoxy compounds.[3]

  • Diazotization and intramolecular cyclization to form the indazole ring:

    • Side Reactions: Decomposition of the diazonium salt to form phenolic impurities if the temperature is not maintained at 0-5°C.[7] Azo coupling if a suitable coupling partner is present.

Q2: How can I purify the final this compound product from the common impurities?

A2: Purification of the final product can typically be achieved through recrystallization. The choice of solvent is crucial and should be determined through small-scale solvent screening. A good solvent will dissolve the compound when hot but have low solubility for it when cold, while the impurities remain in the mother liquor. Common solvents for recrystallization of indazole derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), and aqueous mixtures. If significant amounts of isomeric impurities are present, column chromatography may be necessary prior to final recrystallization.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, several steps in this synthesis involve hazardous reagents and reactions.

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and the reaction is exothermic. Always add the acid slowly and with cooling in a fume hood.[2]

  • Bromination: Liquid bromine is highly toxic, corrosive, and volatile. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diazotization: Diazonium salts can be explosive in a dry, solid state. It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Summary of Potential Side Reactions and Prevention Strategies

Synthetic StepPotential Side ReactionPrevention/Minimization Strategy
Nitration Over-nitration (e.g., dinitro compounds)Use a slight molar excess of the nitrating agent; maintain low temperatures (0-5°C); monitor reaction progress and quench promptly.[2]
Formation of ortho/para isomersStrict temperature control (0-5°C) to favor meta-directing effect of the carboxyl group.[1]
Bromination PolybrominationUse of a controlled stoichiometry of the brominating agent.
Isomer formationStrategic choice of starting material and reaction conditions to control regioselectivity.
Nitro Group Reduction Incomplete reduction (hydroxylamines)Ensure sufficient reducing agent and reaction time; monitor by TLC.
Azo/Azoxy compound formationChoice of neutral or acidic reduction conditions; avoid strongly basic conditions.[3][4]
Diazotization/Cyclization Phenol formationMaintain reaction temperature strictly between 0-5°C to prevent diazonium salt decomposition.[7]
Azo couplingAvoid the presence of activated aromatic compounds that can act as coupling partners.

Experimental Protocols

A detailed experimental protocol for a key step in a related synthesis is provided below for reference.

Protocol: Nitration of Benzoic Acid

This protocol is for the nitration of benzoic acid and serves as an illustrative example. The specific conditions for a substituted benzoic acid in the synthesis of this compound may need to be optimized.

  • Preparation of the Nitrating Mixture: In a flask, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid while cooling the mixture in an ice-salt bath to maintain a temperature of 0°C or less.[1]

  • Reaction Setup: In a separate reaction vessel, dissolve the starting benzoic acid derivative in concentrated sulfuric acid, ensuring the temperature is kept below 0°C.[1]

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative. The temperature of the reaction mixture should be carefully monitored and maintained below 5°C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the crude nitrobenzoic acid derivative.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_functionalization Ring Functionalization cluster_modification Side-Chain Modification cluster_cyclization_precursor Precursor Formation cluster_final_step Indazole Formation cluster_product Final Product Substituted_Toluene Substituted Toluene Nitration Nitration Substituted_Toluene->Nitration HNO₃, H₂SO₄ Bromination Bromination Nitration->Bromination Br₂, FeBr₃ or NBS Oxidation Oxidation of Methyl Group Bromination->Oxidation KMnO₄ or other oxidizing agent Nitro_Reduction Reduction of Nitro Group Oxidation->Nitro_Reduction Fe/HCl or H₂, Pd/C Diazotization_Cyclization Diazotization & Cyclization Nitro_Reduction->Diazotization_Cyclization NaNO₂, HCl 0-5 °C Final_Product 4-bromo-1H-indazole- 6-carboxylic acid Diazotization_Cyclization->Final_Product Troubleshooting_Workflow Start Low yield in Indazole Formation Step Check_Temp Was the reaction temperature maintained between 0-5°C? Start->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Check_Purity Check purity of the precursor amine. Yes_Temp->Check_Purity Decomposition High probability of diazonium salt decomposition and phenol formation. No_Temp->Decomposition Solution_Temp Improve cooling efficiency; ensure pre-cooling of reagents. Decomposition->Solution_Temp Impure Impure amine can lead to side reactions. Check_Purity->Impure Impure Pure Amine is pure. Check_Purity->Pure Pure Solution_Purity Purify the precursor amine before diazotization. Impure->Solution_Purity Optimize Optimize other parameters (e.g., acid concentration, reaction time). Pure->Optimize Logical_Relationship cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions Problem Formation of Dinitro Byproducts during Nitration Cause1 Excess Nitrating Agent Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Solution1 Use a slight molar excess (e.g., 1.1-1.3 eq.) of nitric acid. Cause1->Solution1 Solution2 Maintain reaction temperature at or below 0-5°C. Cause2->Solution2 Solution3 Monitor reaction by TLC and quench upon consumption of starting material. Cause3->Solution3

References

Technical Support Center: Suzuki Coupling with Bromo-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with bromo-indazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no yield in my Suzuki coupling reaction with a bromo-indazole. What are the common causes and how can I address them?

Low or no yield is a frequent challenge in Suzuki couplings involving heteroaromatic compounds like indazoles. Several factors can contribute to this issue:

  • Inactive Catalyst: The Pd(0) active species is crucial for the catalytic cycle. If it's not generated in situ or has decomposed, the reaction will not proceed.

    • Solution: Use a high-purity palladium source and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust pre-catalyst. Ensure your solvent and reaction mixture are thoroughly degassed to prevent oxidation of the active catalyst.[1]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.

    • Solution: Screen different combinations of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., 1,4-dioxane/water, DME, toluene/ethanol).[2][3] Microwave heating can sometimes improve yields and reduce reaction times.[2][3][4]

  • N-H Interference (for unprotected indazoles): The acidic proton on the indazole ring can interfere with the catalytic cycle or react with the base.[1]

    • Solution: While many protocols exist for unprotected indazoles, protecting the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) can sometimes improve yields, although deprotection may occur under certain basic conditions.[3][4] Alternatively, using specific ligands like SPhos or XPhos has been shown to be effective for unprotected nitrogen-rich heterocycles.[5]

Q2: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1]

  • Solution:

    • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[1]

    • Use a Pd(0) Source: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[1]

    • Temperature Control: Homocoupling can be more prevalent at higher temperatures. Try running the reaction at the lowest effective temperature.[1]

Q3: I am observing dehalogenation of my bromo-indazole, resulting in the formation of the corresponding indazole. What causes this and how can I prevent it?

Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the organopalladium intermediate reacts with a proton source before transmetalation.[1]

  • Solution:

    • Anhydrous Conditions: Use anhydrous and thoroughly degassed solvents and reagents to minimize the presence of water, which is a common proton source.[1]

    • Choice of Base: Use an anhydrous base. Some bases can be hydrated or generate water in situ, contributing to dehalogenation.[1]

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.

Q4: Does the position of the bromine atom on the indazole ring affect the reaction conditions?

Yes, the reactivity of the bromo-indazole can be influenced by the position of the bromine atom and other substituents on the ring. For instance, the electronic and steric environment of a 3-bromo-indazole will differ from that of a 5-bromo, 6-bromo, or 7-bromo-indazole, potentially requiring different optimal conditions. It is always recommended to perform a small-scale screen of conditions for your specific substrate.

Q5: Should I protect the indazole N-H?

The necessity of N-protection is a subject of debate and depends on the specific substrate and reaction conditions.

  • Arguments for Protection: The acidic N-H can lead to side reactions and catalyst inhibition.[1] Protection can sometimes lead to cleaner reactions and higher yields. The Boc group is a common choice, though it can be cleaved under some Suzuki conditions.[3][4]

  • Arguments Against Protection: Many successful Suzuki couplings have been reported with unprotected bromo-indazoles, avoiding the extra steps of protection and deprotection.[2][5] Specific ligand systems, such as those employing bulky biarylphosphines (e.g., SPhos, XPhos), have been developed to effectively couple unprotected nitrogen-rich heterocycles.[5]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature to guide your optimization efforts.

Table 1: Optimization of Suzuki Coupling for N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid [2]

EntryCatalyst (10 mol%)Base (2 equiv.)SolventTemperature (°C) / Time (h)Yield (%)
1PdCl₂(PPh₃)₂K₂CO₃DMFReflux / 480
2PdCl₂(PPh₃)₂Cs₂CO₃DMFReflux / 480
3Pd(PPh₃)₄K₂CO₃DMFReflux / 48Traces
4Pd(PPh₃)₄Cs₂CO₃DMFReflux / 48Traces
5Pd(PPh₃)₄Cs₂CO₃DMF140 (MW) / 211
6Pd(PPh₃)₄Cs₂CO₃DioxaneReflux / 20
7Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH (3/1)Reflux / 48Traces
8Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O (3/1.5/0.5)140 (Sealed Tube) / 470
9Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O (3/1.5/0.5)140 (MW) / 270

Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid [6]

EntryPd CatalystReaction TimeYield (%)
1Pd(PPh₃)₄4 h22
2Pd(PPh₃)₂Cl₂4 h33
3Pd(PCy₃)₂4 h45
4Pd(dppf)Cl₂2 h85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-indazole

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Bromo-indazole (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or sealed tube, combine the bromo-indazole, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromo-indazole) PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Boronic Acid) + Base PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Suzuki Coupling Catalytic Cycle

Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst Check Catalyst System - Purity of Pd source and ligand - Consider pre-catalyst - Ensure proper degassing Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions - Screen different bases - Screen different solvents - Optimize temperature (conventional vs. MW) Start->CheckConditions CheckSubstrate Assess Substrate Reactivity - Consider N-protection - Purity of starting materials Start->CheckSubstrate SideReactions Analyze for Side Products - Homocoupling? - Dehalogenation? CheckCatalyst->SideReactions CheckConditions->SideReactions CheckSubstrate->SideReactions OptimizeDegassing Improve Degassing Protocol SideReactions->OptimizeDegassing Homocoupling Anhydrous Ensure Anhydrous Conditions SideReactions->Anhydrous Dehalogenation Success Improved Yield SideReactions->Success No major side products OptimizeDegassing->Success Anhydrous->Success

Troubleshooting Workflow for Suzuki Coupling of Bromo-indazoles

References

Technical Support Center: Optimizing Solubility of 4-bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of 4-bromo-1H-indazole-6-carboxylic acid for reliable results in biological assays.

Troubleshooting Guide

Issue: Precipitate observed in the assay well after adding the compound.

This is a common issue for poorly soluble compounds when a concentrated stock solution (often in 100% DMSO) is diluted into an aqueous assay buffer.[1]

Step 1: Visual Inspection and Confirmation

  • Action: Visually inspect the wells under a microscope to confirm the presence of precipitate.

  • Rationale: Differentiates between compound precipitation and other issues like cell debris or microbial contamination.

Step 2: Determine if it is the Substrate or Product Precipitating

  • Action: Run two control experiments: one without the enzyme (substrate only) and one without the substrate (enzyme only).[2]

  • Rationale: If precipitation occurs in the "substrate only" well, the issue is with the starting compound's solubility. If it only appears over time in the presence of the enzyme, the product of the reaction may be insoluble.[2]

Step 3: Review Compound Concentration and Solvent Final Concentration

  • Action: Check the final concentration of this compound and the final percentage of the organic solvent (e.g., DMSO) in the assay.

  • Rationale: The final concentration of the compound may exceed its aqueous solubility limit. While a clear stock in 100% DMSO is a good start, it doesn't guarantee solubility upon dilution.[1] It is recommended to keep the final DMSO concentration between 0.5% and 1% to avoid solvent effects on the biological system and minimize precipitation.[1]

Step 4: Solubility Enhancement Strategies

  • Action: If the compound's solubility is the issue, proceed with the optimization strategies outlined in the FAQs and Experimental Protocols sections below. This may include pH adjustment, the use of co-solvents, or preparing a salt form of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A: Due to its chemical structure, this compound is expected to have low aqueous solubility. A common starting point for creating a stock solution is to use an aprotic polar solvent like Dimethyl Sulfoxide (DMSO).

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A: This is a common challenge known as kinetic solubility.[1] The drastic change in solvent polarity causes the compound to crash out of solution.[1] Here are some strategies to address this:

  • Lower the final compound concentration: Determine the maximum soluble concentration in your assay buffer by performing a serial dilution.[1]

  • Optimize the final DMSO concentration: While keeping it low (ideally ≤1%), a slight increase might improve solubility. However, always run a vehicle control to check for solvent toxicity or off-target effects.[1]

  • Modify the assay buffer: Adjusting the pH or adding co-solvents can significantly improve solubility.[]

Q3: How does pH affect the solubility of this compound?

A: this compound is an acidic compound due to its carboxylic acid group. Therefore, its solubility is pH-dependent.[4] In solutions with a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[5][6] Conversely, in acidic solutions (pH < pKa), it will be in its less soluble, neutral form.[5][7] Therefore, increasing the pH of the assay buffer can enhance its solubility.[6][8]

Q4: What co-solvents can I use to improve solubility?

A: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9][10] Commonly used co-solvents in biological assays include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[11][12]

It is crucial to test the tolerance of your specific assay to these solvents, as they can affect enzyme activity or cell viability.

Q5: Would creating a salt form of the compound be beneficial?

A: Yes, forming a salt of an ionizable drug is a common and effective strategy to increase aqueous solubility.[13] For a carboxylic acid like this compound, creating a sodium or potassium salt by reacting it with a suitable base would likely improve its solubility and dissolution rate.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
PBS (pH 7.4)250.2
DMSO25> 50
Ethanol255
PEG 4002515

Table 2: Hypothetical pH-Dependent Aqueous Solubility

pHTemperature (°C)Solubility (mg/mL)
5.0250.05
6.0250.1
7.0250.18
7.4250.2
8.0251.5
9.02510

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: pH Adjustment to Enhance Solubility

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration.

  • Mix well and visually inspect for any precipitation immediately and after a 30-minute incubation at the assay temperature.

  • Select the lowest pH that maintains the compound in solution for your experiments.

Protocol 3: Using Co-solvents to Enhance Solubility

  • Prepare your assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% PEG 400).

  • Add your compound (from a DMSO stock) to each co-solvent buffer formulation to the final desired concentration.

  • Vortex and observe for solubility.

  • Important: Run parallel controls to determine the effect of the co-solvent on your biological assay (e.g., enzyme activity, cell viability). Choose the highest concentration of co-solvent that does not significantly interfere with your assay.[2]

Protocol 4: Preparation of a Sodium Salt

  • Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., ethanol).

  • Add 1 equivalent of sodium hydroxide (as a solution in water or ethanol) dropwise while stirring.

  • Stir the reaction at room temperature for a specified time (e.g., 1-2 hours).

  • The sodium salt may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent (e.g., ether) to remove any unreacted starting material and dry it thoroughly.

  • The resulting salt can then be dissolved in an aqueous buffer for use in assays.

Visualizations

experimental_workflow Experimental Workflow for Solubility Optimization A Start: Compound Precipitation Observed B Prepare 10 mM Stock in 100% DMSO A->B C Test Solubility in Assay Buffer B->C D Precipitation? C->D E Proceed with Assay D->E No F Option 1: pH Adjustment D->F Yes G Option 2: Add Co-solvent (e.g., PEG 400) D->G Yes H Option 3: Prepare Salt Form D->H Yes I Re-test Solubility F->I G->I H->I J Soluble? I->J J->D No, try another option K Validate Assay Compatibility (e.g., enzyme activity) J->K Yes L Compatible? K->L L->D No, try another option L->E Yes

Caption: Workflow for optimizing the solubility of this compound.

troubleshooting_flowchart Troubleshooting Precipitation in Biological Assays start Precipitate Observed in Assay Well check_conc Is final compound concentration too high? start->check_conc lower_conc Lower compound concentration check_conc->lower_conc Yes check_dmso Is final DMSO concentration > 1%? check_conc->check_dmso No retest1 Re-run assay lower_conc->retest1 end Problem Solved retest1->end lower_dmso Reduce DMSO concentration check_dmso->lower_dmso Yes check_buffer Is buffer pH optimal for solubility? check_dmso->check_buffer No retest2 Re-run assay with vehicle control lower_dmso->retest2 retest2->end adjust_ph Increase buffer pH check_buffer->adjust_ph No consider_cosolvent Consider adding a co-solvent check_buffer->consider_cosolvent Yes retest3 Re-run assay adjust_ph->retest3 retest3->end consider_cosolvent->end

References

Technical Support Center: Purification of 4-bromo-1H-indazole-6-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-bromo-1H-indazole-6-carboxylic acid and need to purify it via recrystallization. Here you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative data to ensure a successful purification process.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide will help you diagnose and solve the most frequent problems.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling 1. Too much solvent was used: The solution is not supersaturated. 2. The compound is very pure: Nucleation is slow. 3. Cooling is too slow or too fast. 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
The compound "oils out" (forms a liquid instead of solid crystals) 1. The solution is cooling too quickly: The compound is coming out of the solution above its melting point. 2. The compound is significantly impure: Impurities can lower the melting point of the mixture. 3. Inappropriate solvent choice. 1. Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Insulating the flask can help. 2. Consider a pre-purification step, such as column chromatography, if the starting material is of low purity. 3. Re-evaluate the solvent system. A solvent with a lower boiling point might be necessary.
Low recovery of purified crystals 1. Too much solvent was used: A significant amount of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. 1. Concentrate the mother liquor and cool it again to recover more product. Note that this second crop may be less pure. 2. Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent, then evaporate to the point of saturation. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Poor purity of the final product 1. The solution cooled too quickly: Impurities were trapped within the crystal lattice. 2. Incomplete removal of the mother liquor. 1. Ensure a slow cooling rate to allow for the formation of well-ordered crystals. 2. Ensure the crystals are washed thoroughly with a small amount of ice-cold solvent during filtration.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: While specific solubility data is not widely published, polar protic solvents are generally good candidates for indazole carboxylic acids. We recommend screening solvents such as methanol, ethanol, acetic acid, and water , or binary mixtures thereof. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How do I perform a solvent screening experiment?

A2: Place a small amount (e.g., 20-30 mg) of your crude this compound in a test tube. Add a small amount of the solvent to be tested and observe the solubility at room temperature. If it is insoluble, heat the mixture and observe if it dissolves. A good solvent will show low solubility at room temperature and high solubility upon heating.

Q3: My compound is soluble in most solvents at room temperature. What should I do?

A3: If your compound is highly soluble in a particular solvent at room temperature, that solvent is not suitable for single-solvent recrystallization. You can try a binary solvent system. Dissolve your compound in a small amount of the "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Q4: Can I use a rotary evaporator to remove excess solvent?

A4: Yes, a rotary evaporator is an efficient way to remove excess solvent and bring your solution to the point of saturation before cooling to induce crystallization.

Illustrative Quantitative Data

The following table provides an example of what to expect in terms of solvent volumes and potential recovery for a generic bromo-indazole carboxylic acid. Actual values for this compound will need to be determined experimentally.

Solvent System Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Typical Recovery Yield Purity Improvement (Initial > Final)
EthanolLowModerate to High70-85%95% > 99%
MethanolLowHigh65-80%95% > 99%
Acetic Acid/WaterModerateHigh75-90%94% > 98.5%
Ethyl AcetateVery LowLow to Moderate50-70%96% > 99%

Note: This data is illustrative and based on the general properties of similar compounds.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound. The choice of solvent should be determined by preliminary screening experiments.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Solvent Addition: Continue to add the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and filter flask. Quickly filter the hot solution by gravity to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow cluster_workflow Recrystallization Protocol Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Filter Crystals IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Purified Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting Guide cluster_solutions_no_crystals Solutions for 'No Crystals' cluster_solutions_oiling_out Solutions for 'Oiling Out' cluster_solutions_low_yield Solutions for 'Low Yield' cluster_solutions_poor_purity Solutions for 'Poor Purity' Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield PoorPurity Poor Purity Start->PoorPurity BoilSolvent Boil Off Excess Solvent NoCrystals->BoilSolvent ScratchFlask Scratch Flask / Add Seed Crystal NoCrystals->ScratchFlask ReheatCoolSlowly Reheat, Add Solvent, Cool Slowly OilingOut->ReheatCoolSlowly ChangeSolvent Change Solvent System OilingOut->ChangeSolvent ConcentrateMotherLiquor Concentrate Mother Liquor LowYield->ConcentrateMotherLiquor PreheatFunnel Pre-heat Filtration Funnel LowYield->PreheatFunnel EnsureSlowCooling Ensure Slow Cooling PoorPurity->EnsureSlowCooling WashThoroughly Wash Crystals Thoroughly PoorPurity->WashThoroughly

Caption: A logical diagram for troubleshooting common issues in recrystallization.

Technical Support Center: N-Alkylation of Bromo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of bromo-indazole derivatives.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Question: My N-alkylation of a bromo-indazole is yielding a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: The formation of both N1 and N2 alkylated products is a common challenge in the chemistry of indazoles.[1][2] The regioselectivity is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions, which can be manipulated to favor one isomer over the other.[3][4]

Troubleshooting Steps:

  • Choice of Base and Solvent: This is often the most critical factor.

    • For Preferential N1-Alkylation (Thermodynamic Control): The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a robust system for favoring the thermodynamically more stable N1-alkylated product.[1][3][4] This is particularly effective for indazoles with C3-substituents like carboxymethyl, tert-butyl, and acetyl groups, often achieving >99% N1 selectivity.[1][4]

    • For Preferential N2-Alkylation (Kinetic Control):

      • The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) in THF often shows a preference for the N2 isomer.[3]

      • Employing substrates with bulky substituents at the C7 position can sterically hinder the N1 position, thus directing alkylation to the N2 position.[1][3][4] For example, indazoles with a C7-NO2 or C7-CO2Me group show excellent N2 regioselectivity.[1][2][3]

      • Certain acid-catalyzed conditions using alkyl 2,2,2-trichloroacetimidates can also provide high N2 selectivity.[5]

  • Nature of the Alkylating Agent: The electrophile can influence the N1/N2 ratio. While primary alkyl halides are common, using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the more stable N1-substituted product.[3][6]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product (often N2). Conversely, allowing the reaction to reach thermodynamic equilibrium, sometimes at higher temperatures, can favor the more stable N1 isomer.

Issue 2: Low Conversion or No Reaction

Question: I am observing low conversion of my bromo-indazole starting material in an N-alkylation reaction. What are the potential causes?

Answer: Low conversion can stem from several factors, including inactive reagents, suboptimal reaction conditions, or issues with the substrate itself.

Troubleshooting Steps:

  • Reagent Quality:

    • Base Activity: Ensure the base is not old or deactivated. For example, NaH should be a fresh dispersion and handled under an inert atmosphere.

    • Solvent Anhydrousness: The presence of water can quench the base and the indazolide anion. Ensure you are using anhydrous solvents.

  • Reaction Temperature and Time: Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and consider increasing the temperature or extending the reaction time if the starting material is consumed slowly. For instance, some reactions with cesium carbonate require heating to 90 °C.[7]

  • Solubility Issues: The indazole substrate or the generated salt may have poor solubility in the chosen solvent, impeding the reaction. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, but be aware this may alter the regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether N1 or N2 alkylation occurs on a bromo-indazole?

A1: The regiochemical outcome of N-alkylation is primarily governed by:

  • Reaction Conditions: The choice of base and solvent system is paramount. For example, NaH in THF typically favors N1 alkylation, while conditions like the Mitsunobu reaction can favor N2.[3][4]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a crucial role.[3] Electron-withdrawing groups at the C7 position can favor N2 alkylation due to steric hindrance at N1.[6] Conversely, certain C3 substituents can promote N1 selectivity.[1][3]

  • Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is generally the thermodynamically more stable isomer.[3][4] Reaction conditions that allow for equilibration will favor this product. Kinetically controlled conditions may favor the N2 isomer.

Q2: Which analytical techniques are best for distinguishing between N1 and N2 alkylated bromo-indazole isomers?

A2: A combination of one- and two-dimensional NMR experiments is the most definitive method for assigning the regiochemistry. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR is very powerful. A correlation between the protons of the N-alkyl chain's alpha-carbon and the C7a or C3 carbons of the indazole ring can unambiguously identify the N1 and N2 isomers, respectively.[3]

Q3: Can the bromo-substituent itself influence the N-alkylation?

A3: Yes, the position of the bromo-substituent can have both electronic and steric effects. For instance, a 7-bromoindazole may show a higher propensity for N2 alkylation due to steric hindrance near the N1 position.[8][9] The electronic effect of the bromine as a weakly deactivating group can also subtly influence the nucleophilicity of the adjacent nitrogen atoms.

Quantitative Data Summary

The regioselectivity of N-alkylation is highly dependent on the substrate and reaction conditions. The following tables summarize reported outcomes for various substituted indazoles.

Table 1: Effect of Base/Solvent System on N1/N2 Ratio

Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioTotal YieldReference
5-Bromo-1H-indazole-3-carboxylateIsopropyl IodideNaH / DMF38:4684%[10]
5-Bromo-1H-indazole-3-carboxylateMethyl IodideK2CO3 / DMF44:4084%[7][10]
1H-Indazolen-Pentyl BromideNaH / THF>99:1-[3]
1H-Indazolen-Pentyl BromideCs2CO3 / DMF--
1H-Indazolen-PentanolMitsunobu (DEAD, PPh3) / THF1:2.578%[3]

Table 2: Influence of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)

C3-SubstituentC7-SubstituentN1:N2 RatioReference
-CO2Me-H>99:1[1]
-tBu-H>99:1[1]
-COMe-H>99:1[1]
-H-NO21: >99[1][2][3]
-H-CO2Me4:96[1][2][3]

Key Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH in THF

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3 substituents.[4][11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the bromo-indazole derivative (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (to a concentration of approximately 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 50 °C if necessary) until completion, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: N2-Alkylation via Mitsunobu Reaction

This method often provides a preference for the N2-alkylated product.[11]

  • Preparation: Dissolve the bromo-indazole (1.0 equiv), triphenylphosphine (PPh3, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.36 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise.

  • Reaction: Stir the mixture at 0 °C for 10 minutes, then warm to 50 °C and stir for 2 hours, monitoring for completion.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the N1 and N2 isomers.

Visualizations

G cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Products Bromo-Indazole Bromo-Indazole Base_Solvent Base / Solvent Bromo-Indazole->Base_Solvent Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Base_Solvent N1_Product N1-Alkylated Indazole (Thermodynamic) Base_Solvent->N1_Product e.g., NaH / THF N2_Product N2-Alkylated Indazole (Kinetic) Base_Solvent->N2_Product e.g., Mitsunobu Temperature Temperature Temperature->N1_Product Equilibration Temperature->N2_Product Kinetic Control

Caption: General experimental workflow for the N-alkylation of indazoles.

G cluster_n1 Favors N1-Alkylation cluster_n2 Favors N2-Alkylation Regioselectivity Regioselectivity Thermodynamic_Control Thermodynamic Control Thermodynamic_Control->Regioselectivity NaH_THF NaH in THF NaH_THF->Regioselectivity C3_EWG Electron-withdrawing group at C3 C3_EWG->Regioselectivity Kinetic_Control Kinetic Control Kinetic_Control->Regioselectivity Mitsunobu Mitsunobu Conditions Mitsunobu->Regioselectivity C7_Sterics Steric Hindrance at C7 C7_Sterics->Regioselectivity

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

References

Technical Support Center: Synthesis of 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 4-bromo-1H-indazole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps affecting purity?

A common and effective strategy involves a multi-step synthesis starting from a substituted toluene derivative. The key steps typically include nitration, oxidation of the methyl group to a carboxylic acid, bromination, reduction of the nitro group to an amine, diazotization, and subsequent intramolecular cyclization to form the indazole ring. Each of these steps presents unique challenges for impurity control.

Q2: What are the most likely impurities to form during the synthesis of this compound?

Potential impurities can arise from several stages of the synthesis:

  • Isomeric Impurities: Incomplete bromination or side-reactions during nitration can lead to regioisomers with bromine or nitro groups at incorrect positions on the aromatic ring.

  • Over-bromination: The introduction of a second bromine atom onto the ring can occur if bromination conditions are too harsh.

  • Incomplete Cyclization: Failure of the diazotized intermediate to cyclize can result in residual aniline derivatives.

  • Side-products from Diazotization: The diazonium salt intermediate is highly reactive and can lead to various side-products if not handled correctly.[1]

  • Residual Starting Materials and Intermediates: Incomplete reactions at any stage will lead to the presence of starting materials or intermediates in the final product.

Q3: How can I effectively purify the final this compound product?

Crystallization is a robust and scalable method for the purification of the final product.[2] The selection of an appropriate solvent system is critical. An ideal solvent will have high solubility for the desired compound at elevated temperatures and low solubility at lower temperatures, allowing for the separation of impurities that remain in the mother liquor.[2] Common solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, and toluene.[2] For highly impure samples, column chromatography on silica gel may be necessary prior to final crystallization.

Q4: Which analytical techniques are recommended for monitoring reaction progress and assessing final product purity?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress, identifying the presence of impurities, and quantifying the purity of the final product.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps in the identification and quantification of impurities.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[3][4]

Troubleshooting Guides

Issue 1: Presence of Over-brominated Byproducts
Symptom Possible Cause Suggested Solution
Mass spectrometry shows a peak corresponding to a dibrominated species.1. Excess brominating agent used.2. Reaction temperature is too high.3. Prolonged reaction time.1. Use stoichiometric amounts of the brominating agent.2. Maintain a lower reaction temperature during bromination.3. Monitor the reaction closely by HPLC and quench it once the starting material is consumed.
Issue 2: Incomplete Cyclization to the Indazole Ring
Symptom Possible Cause Suggested Solution
NMR and HPLC analysis indicates the presence of the aniline precursor.1. Inefficient diazotization.2. Unstable diazonium salt intermediate.3. Suboptimal temperature for cyclization.1. Ensure the use of fresh sodium nitrite and appropriate acidic conditions (e.g., HCl, H2SO4).2. Perform the diazotization at low temperatures (0-5 °C) to maintain the stability of the diazonium salt.3. After diazotization, allow the reaction to warm up to the optimal temperature for cyclization, as determined by literature or internal optimization studies.
Issue 3: Formation of Regioisomers
Symptom Possible Cause Suggested Solution
HPLC shows multiple peaks with the same mass, and NMR indicates a mixture of isomers.1. Lack of regioselectivity during nitration or bromination steps.2. Isomerization during the reaction.1. Carefully control the reaction conditions (temperature, solvent, catalyst) during electrophilic substitution reactions to favor the desired isomer.2. The use of protecting groups might be necessary to block certain positions on the ring and direct the substitution.

Experimental Protocols

A representative multi-step synthesis for a related indazole carboxylic acid is outlined below. This can be adapted for the synthesis of this compound.

Representative Synthesis of a Bromo-Indazole Carboxylic Acid Core

This protocol is adapted from the synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid and illustrates the key transformations.[5]

  • Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid is brominated using a suitable brominating agent in the presence of a catalyst to introduce a bromine atom onto the aromatic ring.

  • Nitration: The brominated intermediate is then nitrated to introduce a nitro group.

  • Esterification: The carboxylic acid is converted to a methyl ester to protect it during subsequent steps.

  • Reduction: The nitro group is reduced to an amino group, typically using a reducing agent like zinc or iron in acidic media.

  • Diazotization and Cyclization: The resulting aminoester is diazotized and cyclized to form the indazole ring.

  • Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid to yield the final product.[5]

Quantitative Data

The following table provides representative data for key steps in a bromo-indazole carboxylic acid synthesis. Actual results may vary depending on the specific substrate and reaction conditions.

Step Parameter Value Purity (by HPLC)
Bromination Reaction Time4-6 hours>95%
Temperature25-30 °C
Nitration Reaction Time2-3 hours>90%
Temperature0-5 °C
Reduction Reaction Time8-12 hours>98%
Temperature60-70 °C
Cyclization Reaction Time3-5 hours>85% (crude)
Temperature0 °C to RT
Final Product Overall Yield40-50%>99% (after crystallization)

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway Start Substituted Toluene Nitration Nitration Start->Nitration Oxidation Oxidation to Carboxylic Acid Nitration->Oxidation Bromination Bromination Oxidation->Bromination Reduction Nitro Group Reduction Bromination->Reduction Diazotization Diazotization Reduction->Diazotization Cyclization Indazole Ring Formation Diazotization->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Impurity_Detected Impurity Detected by HPLC/MS Over_Bromination Over-bromination (Dibromo-species) Impurity_Detected->Over_Bromination Mass > Expected Incomplete_Reaction Incomplete Reaction (Starting Material Present) Impurity_Detected->Incomplete_Reaction Mass = Starting Material Isomeric_Impurity Isomeric Impurity Impurity_Detected->Isomeric_Impurity Mass = Product Check_Brominating_Agent Reduce Brominating Agent Stoichiometry Over_Bromination->Check_Brominating_Agent Lower_Temperature Lower Reaction Temperature Over_Bromination->Lower_Temperature Increase_Reaction_Time Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Reaction_Time Optimize_Conditions Optimize Nitration/Bromination Conditions Isomeric_Impurity->Optimize_Conditions

Caption: Troubleshooting logic for common impurity issues.

References

stability of 4-bromo-1H-indazole-6-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-bromo-1H-indazole-6-carboxylic acid in various solvents. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent potential degradation.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways may include:

  • Hydrolysis: The carboxylic acid group may undergo reactions in aqueous solutions, particularly at non-neutral pH.

  • Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[1]

  • Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which may cause the cleavage of the carbon-bromine bond, leading to debromination.[1]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost as carbon dioxide.

Q3: In which common laboratory solvents is this compound soluble?

A3: While specific solubility data is limited, compounds with similar structures (a heterocyclic ring and a carboxylic acid) are often soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and ethanol. Solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in basic conditions due to the deprotonation of the carboxylic acid.

Q4: Are there any known incompatibilities with common reagents or solvents?

A4: Avoid strong oxidizing agents, as they may degrade the indazole ring. Also, be cautious with strong bases, as they can deprotonate both the carboxylic acid and the indazole N-H, potentially affecting reactivity and stability.

Stability Summary

The following table summarizes hypothetical stability data for this compound in different solvents under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Solvent SystemStress ConditionIncubation TimeInitial Purity (%)Purity after Incubation (%)Major Degradant(s) Observed
Methanol/Water (1:1)0.1 M HCl, 60°C24 hours99.598.2Hydrolytic products
Methanol/Water (1:1)0.1 M NaOH, 60°C24 hours99.595.8Decarboxylation & hydrolytic products
Acetonitrile3% H₂O₂, RT24 hours99.592.1Oxidative products (N-oxides)
Solid State80°C7 days99.599.1Minimal degradation
Methanol SolutionUV Light (ICH Q1B)24 hours99.590.5Photolytic products (debromination)

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[1]

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector. The use of HPLC is crucial for separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[2]

Workflow for Stability Assessment

G Workflow for Stability Assessment of this compound A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C Acidic Hydrolysis (0.1 M HCl, 60°C) B->C D Basic Hydrolysis (0.1 M NaOH, 60°C) B->D E Oxidative Degradation (3% H2O2, RT) B->E F Thermal Degradation (80°C) B->F G Photolytic Degradation (ICH Q1B) B->G H Analyze Samples by HPLC-PDA C->H D->H E->H F->H G->H I Identify & Quantify Degradants H->I J Assess Stability & Determine Degradation Pathway I->J

Caption: Workflow for stability assessment.

Troubleshooting Guide

Q: My solution of this compound has turned yellow/brown. What could be the cause?

A: Discoloration can be an indication of degradation, particularly oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Ensure the compound and its solutions are protected from light by using amber vials or wrapping containers in aluminum foil.

    • If not already doing so, consider storing the stock solution at a lower temperature (e.g., 2-8°C).

    • Prepare fresh solutions before use.

    • If the discoloration is rapid, consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q: I am observing extra peaks in my HPLC chromatogram after storing the sample solution for a day. Why is this happening?

A: The appearance of new peaks suggests that the compound is degrading in the chosen solvent at room temperature.

  • Troubleshooting Steps:

    • Analyze the sample immediately after preparation.

    • If immediate analysis is not possible, store the sample solution at a lower temperature (e.g., 2-8°C) until analysis.

    • Evaluate the stability of the compound in different solvents to find a more suitable one for your analytical method. Common solvents for stability studies include water, alcohols, and acetonitrile.[3]

    • The analytical method itself may need to be optimized to ensure it is stability-indicating.[4]

Q: I am having difficulty dissolving the compound in my desired solvent system. What can I do?

A: Solubility can be a challenge.

  • Troubleshooting Steps:

    • For aqueous systems, try adjusting the pH. As a carboxylic acid, the solubility of this compound should increase at a higher pH.

    • Consider using a co-solvent. Small amounts of DMSO or DMF can aid in dissolving the compound before diluting it with the final solvent.

    • Gentle heating or sonication may also help to dissolve the compound. However, be mindful that heat can also accelerate degradation.

Plausible Degradation Pathway

G Plausible Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound decarboxylation 4-bromo-1H-indazole parent->decarboxylation Heat/Base n_oxide N-oxide derivative parent->n_oxide H2O2 debromination 1H-indazole-6-carboxylic acid parent->debromination UV Light

Caption: Plausible degradation pathways.

References

optimizing reaction conditions for amide bond formation with 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful amide coupling of 4-bromo-1H-indazole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for amide bond formation with this compound?

A1: For amide bond formation with indazole carboxylic acids, uronium/aminium and phosphonium-based coupling reagents are generally most effective.[1][2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended, especially for challenging couplings with sterically hindered or electron-deficient amines, as it forms a highly reactive OAt-ester.[1][3] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure®, are also a viable and cost-effective option.[3][4] The addition of HOBt or OxymaPure® helps to suppress side reactions and increase reaction rates by forming a more stable active ester.[3]

Q2: How do I select the appropriate solvent for the coupling reaction?

A2: The choice of solvent is critical and depends on the solubility of your starting materials. N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for a wide range of substrates.[1][4] Dichloromethane (DCM) is a good alternative if your starting materials are sufficiently soluble, and it is often easier to remove during the work-up.[1] Acetonitrile (MeCN) can also be an effective solvent.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]

Q3: What is the recommended base for this reaction and how much should be used?

A3: A non-nucleophilic tertiary amine base is essential to neutralize the acid generated during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice, particularly with HATU, and is typically used in excess (2.0-3.0 equivalents).[1][3] Triethylamine (TEA) is another suitable option, often used with EDC/HOBt couplings.[4] The base scavenges the acid byproduct, driving the reaction to completion.

Q4: What is the optimal order of reagent addition?

A4: While the order of addition can be flexible depending on the specific substrates, a common and often successful strategy is to pre-activate the carboxylic acid.[3][5] This involves dissolving the this compound in the chosen anhydrous solvent, adding the base (e.g., DIPEA), followed by the coupling reagent (e.g., HATU). This mixture is typically stirred for a few minutes to allow for the formation of the active ester before the amine is added.[1][6]

Q5: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

A5: A common side reaction when using carbodiimide coupling agents like EDC is the formation of an N-acylurea byproduct.[3] This can be minimized by the addition of HOBt or OxymaPure®, which trap the O-acylisourea intermediate to form a more stable active ester.[3] If using a uronium reagent like HATU in excess relative to the carboxylic acid, guanidinylation of the amine can occur.[7] Using phosphonium-based reagents like PyBOP can avoid this side reaction.[7]

Troubleshooting Guide

Low or No Product Formation
Potential Cause Troubleshooting Steps & Solutions
Poor quality of reagents or solvent Ensure all starting materials are pure and dry. Use fresh, anhydrous solvents. The presence of water can hydrolyze the activated ester intermediate.[1][8]
Inefficient coupling reagent For sterically hindered or electron-deficient amines, EDC/HOBt may not be sufficiently reactive. Switch to a more potent coupling agent like HATU or T3P®.[3]
Incorrect stoichiometry Ensure a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid is used.[1] The base should be in greater excess (2.0-3.0 equivalents).[1]
Suboptimal reaction temperature Most amide couplings proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor for potential degradation of starting materials or product.[1]
Poorly nucleophilic amine For electron-deficient anilines or other weakly nucleophilic amines, increase the reaction time or temperature. Using a more powerful coupling reagent like HATU is highly recommended.[3]
Messy Reaction Profile (Multiple Spots on TLC/LC-MS)
Potential Cause Troubleshooting Steps & Solutions
N-acylurea byproduct formation (with EDC) Add HOBt or OxymaPure® to the reaction mixture. These additives form a more stable active ester, reducing the formation of the N-acylurea byproduct.[3]
Guanidinylation of the amine (with HATU) This can occur if there is an excess of HATU and base relative to the carboxylic acid. Ensure accurate stoichiometry. Consider using a phosphonium-based reagent like PyBOP if this is a persistent issue.[7]
Decomposition of starting materials or product If heating the reaction, consider if any functional groups are heat-sensitive. Run the reaction at a lower temperature for a longer duration.
Regioisomeric N-acylation of the indazole ring While less common at the carboxylic acid position compared to N-alkylation, acylation can potentially occur at N-1 or N-2 of the indazole ring. Careful characterization of byproducts is necessary. The choice of base and solvent can influence this, though it is a less common issue in amide couplings.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including reactions with less reactive amines.[1]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until fully dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.[1]

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.[1]

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Standard Coupling using EDC/HOBt

This protocol is a cost-effective method suitable for many amine substrates.[3][4]

  • In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10-15 minutes.[3]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[3]

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Workflow and Troubleshooting Diagrams

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction cluster_end Work-up & Purification Acid 4-bromo-1H-indazole- 6-carboxylic acid Activation Carboxylic Acid Activation Acid->Activation Amine Primary/Secondary Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Activation Base Base (DIPEA or TEA) Base->Activation Solvent Anhydrous Solvent (DMF or DCM) Solvent->Activation Activation->Coupling add Amine Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Troubleshooting_Amide_Coupling Start Low or No Product by TLC/LC-MS? Purity Are starting materials pure & dry? Is solvent anhydrous? Start->Purity Yes SideReaction TLC is messy with many side products? Start->SideReaction No FixPurity Purify/dry starting materials. Use fresh anhydrous solvent. Purity->FixPurity No CouplingReagent Is the coupling reagent strong enough for the amine? Purity->CouplingReagent Yes Success Reaction Optimized FixPurity->Success SwitchReagent Switch from EDC/HOBt to a stronger reagent like HATU. CouplingReagent->SwitchReagent No Preactivation Was the acid pre-activated before adding the amine? CouplingReagent->Preactivation Yes SwitchReagent->Success PerformPreactivation Perform pre-activation (see Protocol 1). Preactivation->PerformPreactivation No Failure Consult further literature Preactivation->Failure Yes PerformPreactivation->Success UreaFormation Using EDC? Could be N-acylurea. SideReaction->UreaFormation Yes SideReaction->Failure No AddHOBt Ensure HOBt or OxymaPure® is included in the reaction. UreaFormation->AddHOBt Yes Guanidinylation Using a uronium reagent? Could be guanidinylation. UreaFormation->Guanidinylation No AddHOBt->Success CheckStoichiometry Check stoichiometry. Consider a phosphonium reagent like PyBOP. Guanidinylation->CheckStoichiometry Yes Guanidinylation->Failure No CheckStoichiometry->Success

Caption: Decision tree for troubleshooting common amide coupling issues.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-bromo-1H-indazole-6-carboxylic acid against its parent compound, 1H-indazole-6-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the structural elucidation of this compound through 1H and 13C NMR spectroscopy.

Introduction to this compound

This compound is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties. The introduction of a bromine atom and a carboxylic acid group at specific positions on the indazole ring can significantly influence the molecule's physicochemical properties and biological activity. NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of such compounds.

Comparative 1H and 13C NMR Data

The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound, juxtaposed with the experimental data for the parent compound, 1H-indazole-6-carboxylic acid. The predicted values for the bromo-derivative are based on the analysis of substituent effects on the indazole ring system, drawing comparisons from a range of substituted indazoles.

Position This compound (Predicted) 1H-indazole-6-carboxylic acid (Experimental)
1H NMR
H-3~8.3 ppm (s)8.24 ppm (s)
H-5~8.1 ppm (s)8.13 ppm (d, J=8.4 Hz)
H-7~8.5 ppm (s)7.85 ppm (s)
NH (H-1)>13 ppm (br s)13.5 ppm (br s)
COOH>13 ppm (br s)13.0 ppm (br s)
13C NMR
C-3~136 ppm135.9 ppm
C-3a~141 ppm141.2 ppm
C-4~115 ppm (low intensity due to Br)123.5 ppm
C-5~125 ppm121.5 ppm
C-6~128 ppm124.0 ppm
C-7~112 ppm110.1 ppm
C-7a~122 ppm122.8 ppm
COOH~168 ppm168.5 ppm

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), and br s (broad singlet). Coupling constants (J) are in Hertz (Hz). Predicted values are estimations and may vary based on solvent and experimental conditions.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for compounds like this compound is crucial for accurate structural analysis.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.[1][2]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, Methanol-d4). The choice of solvent can influence the chemical shifts, particularly for labile protons like those in NH and COOH groups.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Filtration (if necessary) : If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues and line broadening.[3]

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and perform automated shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton resonances (typically 0-15 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons.

  • 13C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon resonances (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.[1][2]

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).

    • Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different protons.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, with atom numbering for NMR assignment.

4_bromo_1H_indazole_6_carboxylic_acid cluster_molecule This compound C3a C3a C4 C4 C3a->C4 N2 N2 C3a->N2 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 COOH COOH C6->COOH C7a C7a C7->C7a H7 H7 C7->H7 C7a->C3a N1 N1 N1->C7a NH NH N1->NH N2->N1 C3 C3 N2->C3 H3 H3 C3->H3

References

A Comparative Guide to the Biological Activities of 4-Bromo- vs. 5-Bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promise in a range of therapeutic areas, including oncology and infectious diseases.[1][2][3] The strategic placement of functional groups on the indazole ring system can significantly influence the biological activity of these compounds. This guide provides a comparative overview of the potential biological activities of two closely related isomers: 4-bromo-1H-indazole-6-carboxylic acid and 5-bromo-1H-indazole-6-carboxylic acid.

Comparison of Potential Biological Activities

Based on the known bioactivities of bromo-indazole derivatives, both 4-bromo- and 5-bromo-1H-indazole-6-carboxylic acid are promising candidates for investigation as anticancer and antimicrobial agents. The differential positioning of the bromine atom is anticipated to influence their interaction with biological targets, leading to variations in potency and selectivity.

FeatureThis compound5-Bromo-1H-indazole-6-carboxylic acidKey Considerations for Comparison
Potential Anticancer Activity Derivatives of 4-bromo-1H-indazole have been explored, and this compound could serve as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[4]Derivatives of 5-bromo-1H-indazole have been synthesized and evaluated for their antitumor activity.[1] The 5-position is a common site for modification in the development of potent anticancer agents.The position of the bromine atom may affect the molecule's ability to bind to the active sites of kinases or other cancer-related protein targets. A direct comparison of their IC50 values against a panel of cancer cell lines is crucial.
Potential Antimicrobial Activity A series of novel 4-bromo-1H-indazole derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, suggesting potential antibacterial activity.[5]While less explored for antimicrobial properties compared to the 4-bromo counterparts, the core indazole structure is known to exhibit antimicrobial effects.The different electronic and steric properties imparted by the bromine at the 4- versus 5-position could lead to differential activity against various bacterial and fungal strains. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values should be determined.
Mechanism of Action (Hypothesized) As a potential kinase inhibitor, it may interfere with signaling pathways crucial for cancer cell proliferation and survival. As an FtsZ inhibitor, it would disrupt bacterial cell division.Likely to act as a kinase inhibitor by competing with ATP in the enzyme's active site, a common mechanism for indazole-based anticancer agents.Elucidating the precise mechanism would require target identification and validation studies, such as kinase profiling assays or FtsZ polymerization assays.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of 4-bromo- and 5-bromo-1H-indazole-6-carboxylic acid, the following experimental protocols are proposed:

In Vitro Anticancer Activity Assessment

a) Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - liver) in 96-well plates and incubate for 24 hours.[1]

    • Treat the cells with serial dilutions of each compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

b) Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compounds against a panel of relevant kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service or in-house enzymatic assays.

    • Screen the compounds at a fixed concentration (e.g., 10 µM) against a panel of cancer-related kinases (e.g., tyrosine kinases, serine/threonine kinases).

    • For hits, perform dose-response studies to determine the IC50 values.

    • The assay typically involves measuring the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor, often using methods like radiometric assays or fluorescence-based assays.

In Vitro Antimicrobial Activity Assessment

a) Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.

  • Methodology:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Perform a broth microdilution assay in 96-well plates.

    • Prepare serial dilutions of each compound in the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

b) FtsZ Polymerization Assay (for potential antibacterial mechanism)

  • Objective: To determine if the compounds inhibit the polymerization of the bacterial FtsZ protein.

  • Methodology:

    • Purify FtsZ protein from a relevant bacterial species.

    • Induce FtsZ polymerization by adding GTP in a suitable buffer.

    • Monitor the polymerization process by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) in the presence and absence of the test compounds.

    • A decrease in the rate or extent of light scattering indicates inhibition of FtsZ polymerization.

Visualizing Potential Mechanisms and Workflows

To further illustrate the potential biological context and experimental design, the following diagrams are provided.

G General Experimental Workflow for Bioactivity Comparison cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison 4-bromo-1H-indazole-6-carboxylic_acid This compound Anticancer_Screening Anticancer Screening (e.g., MTT Assay) 4-bromo-1H-indazole-6-carboxylic_acid->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Assay) 4-bromo-1H-indazole-6-carboxylic_acid->Antimicrobial_Screening 5-bromo-1H-indazole-6-carboxylic_acid 5-bromo-1H-indazole-6-carboxylic acid 5-bromo-1H-indazole-6-carboxylic_acid->Anticancer_Screening 5-bromo-1H-indazole-6-carboxylic_acid->Antimicrobial_Screening Kinase_Inhibition_Assay Kinase Inhibition Assay Anticancer_Screening->Kinase_Inhibition_Assay FtsZ_Polymerization_Assay FtsZ Polymerization Assay Antimicrobial_Screening->FtsZ_Polymerization_Assay IC50_Comparison IC50 Value Comparison Kinase_Inhibition_Assay->IC50_Comparison MIC_Comparison MIC Value Comparison FtsZ_Polymerization_Assay->MIC_Comparison Structure_Activity_Relationship Structure-Activity Relationship (SAR) Analysis IC50_Comparison->Structure_Activity_Relationship MIC_Comparison->Structure_Activity_Relationship

Caption: A generalized workflow for the comparative biological evaluation of the two indazole derivatives.

G Hypothesized Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation ADP ADP Receptor_Tyrosine_Kinase->ADP Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Indazole_Inhibitor Bromo-Indazole-Carboxylic Acid (Kinase Inhibitor) Indazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibition ATP ATP ATP->Receptor_Tyrosine_Kinase

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway potentially inhibited by the bromo-indazole-carboxylic acids.

References

Purity Assessment of Synthesized 4-bromo-1H-indazole-6-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development, ensuring the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized 4-bromo-1H-indazole-6-carboxylic acid. The supporting experimental data, while representative, is modeled on established analytical practices for analogous compounds.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC stands as the principal technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

A typical reversed-phase HPLC method was developed to assess the purity of a newly synthesized batch of this compound. The resulting data is summarized in the table below.

Table 1: HPLC Purity Profile of Synthesized this compound

ParameterResult
Purity (by Area %)98.7%
Retention Time (t R )8.52 min
Major Impurity 1 (Area %)0.65% (t R = 7.21 min)
Major Impurity 2 (Area %)0.38% (t R = 9.88 min)
Other Minor Impurities< 0.1% each

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Area % integration->calculation report Generate Report calculation->report

Figure 1: HPLC Purity Assessment Workflow.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods that provide complementary information. The following table compares HPLC with other relevant analytical techniques.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.High resolution, quantitative, robust, widely applicable.Requires reference standards for impurity identification.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.Provides molecular weight information for impurity identification, high sensitivity and specificity.More complex instrumentation and data analysis.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy measures the signal intensity of the analyte relative to a certified internal standard.Highly accurate and precise, does not require a reference standard of the analyte itself.Lower sensitivity than HPLC, requires a pure internal standard.
TLC Thin-Layer Chromatography involves separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative assessment and reaction monitoring.Not quantitative, lower resolution than HPLC.
Capillary Electrophoresis Separation of ions based on their electrophoretic mobility in an electric field.High efficiency and resolution, requires small sample volumes.Can be less robust than HPLC for certain applications.

Logical Relationship of Orthogonal Methods

The use of multiple, independent analytical methods provides a more complete and reliable assessment of a compound's purity.

Orthogonal_Methods cluster_primary Primary Purity Assessment cluster_confirmatory Confirmatory & Structural Information cluster_qualitative Qualitative Screening Compound Synthesized this compound HPLC HPLC-UV (Quantitative Purity) Compound->HPLC LCMS LC-MS (Impurity ID) Compound->LCMS qNMR qNMR (Absolute Purity) Compound->qNMR TLC TLC (Spot Purity) Compound->TLC HPLC->LCMS Further Investigation HPLC->qNMR Orthogonal Confirmation

Figure 2: Interrelation of Orthogonal Purity Analysis Methods.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Typically, the same or similar conditions as the HPLC-UV method are used to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes to ensure detection of all potential impurities.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: The mass-to-charge ratio (m/z) of the main peak is confirmed against the theoretical mass of this compound. The m/z of impurity peaks are used to propose potential structures, often based on likely side-products from the synthetic route.

3. Quantitative NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights of the analyte and the standard.

comparative study of different synthetic routes to bromo-indazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bromo-indazole carboxylic acids is a critical step in the development of a wide range of therapeutic agents. These versatile building blocks are integral to the discovery of novel pharmaceuticals due to the synthetic handles offered by both the bromine atom and the carboxylic acid functional group. This guide provides a comparative analysis of various synthetic routes to these important intermediates, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical pathways to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

This guide focuses on the synthesis of different isomers of bromo-indazole carboxylic acids, with a particular emphasis on 5-bromo-1H-indazole-3-carboxylic acid for which multiple synthetic routes are documented. The primary methods discussed include direct bromination of the indazole core, direct carboxylation of a bromo-indazole precursor, and the Jacobson indazole synthesis. Each method presents distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability.

Comparison of Synthetic Routes to 5-Bromo-1H-Indazole-3-Carboxylic Acid

The synthesis of 5-bromo-1H-indazole-3-carboxylic acid is well-documented, with the most common and high-yielding method being the direct bromination of indazole-3-carboxylic acid. Alternative, though less detailed in the literature, routes offer different strategic approaches.

ParameterRoute 1: Direct BrominationRoute 2: Direct CarboxylationRoute 3: Jacobson Indazole Synthesis
Starting Material Indazole-3-carboxylic acid5-Bromoindazole5-Bromo-2-nitrophenylacetic acid or o-acetamidophenylacetate
Key Reagents Bromine, Acetic AcidPotassium Carbonate, Carbon Dioxidetert-Butyl nitrite, followed by hydrolysis
Reaction Conditions 90-120°C, 16 hours260°C, 3 hours (in autoclave)Not specified
Reported Yield 87.5%[1][2][3]Not explicitly reportedA related reaction step has a reported yield of 79%[4]
Advantages High yield, well-established protocolSimple, short reaction time[4]Utilizes different starting materials
Disadvantages Long reaction timeRequires high-pressure equipmentLacks detailed public protocols and yield data

Experimental Protocols

Route 1: Direct Bromination of Indazole-3-carboxylic Acid to Yield 5-Bromo-1H-indazole-3-carboxylic Acid.[1][2][3]

This protocol describes the synthesis of 5-bromo-1H-indazole-3-carboxylic acid via the direct bromination of indazole-3-carboxylic acid.

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

Procedure:

  • A suspension of indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) is heated to 120°C until a clear solution is formed.

  • The solution is then cooled to 90°C.

  • A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added dropwise to the reaction mixture at 90°C.

  • The reaction is heated at 90°C for 16 hours.

  • After completion, the solution is cooled to room temperature and poured into ice water.

  • The mixture is stirred at room temperature for 15 minutes.

  • The resulting solid is filtered, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Yield: 1.30 g (87.5%)

Synthetic Pathways and Workflows

To visually represent the synthetic strategies, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 Indazole-3-carboxylic_acid Indazole-3-carboxylic acid 5-Bromo-1H-indazole-3-carboxylic_acid 5-Bromo-1H-indazole-3-carboxylic acid Indazole-3-carboxylic_acid->5-Bromo-1H-indazole-3-carboxylic_acid  Br₂, Acetic Acid  90-120°C, 16h  Yield: 87.5%

Caption: Route 1: Direct Bromination.

Synthetic_Route_2 5-Bromoindazole 5-Bromoindazole 5-Bromo-1H-indazole-3-carboxylic_acid 5-Bromo-1H-indazole-3-carboxylic acid 5-Bromoindazole->5-Bromo-1H-indazole-3-carboxylic_acid  K₂CO₃, CO₂  260°C, 3h  (Autoclave)

Caption: Route 2: Direct Carboxylation.

Experimental_Workflow_Route_1 cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up and Isolation start Suspend Indazole-3-carboxylic acid in Acetic Acid heat1 Heat to 120°C to dissolve start->heat1 cool1 Cool to 90°C heat1->cool1 add_br2 Add Bromine solution dropwise at 90°C cool1->add_br2 heat2 Heat at 90°C for 16h add_br2->heat2 cool2 Cool to Room Temperature heat2->cool2 quench Pour into Ice Water cool2->quench stir Stir for 15 min quench->stir filter Filter the solid stir->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry product 5-Bromo-1H-indazole-3-carboxylic acid dry->product

Caption: Workflow for Direct Bromination.

Synthesis of Other Bromo-Indazole Carboxylic Acid Isomers

While the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is the most thoroughly documented, methods for producing other isomers exist, although detailed comparative data is less available.

Synthesis of 6-Bromo-1H-indazole

A common route to the 6-bromo-1H-indazole core involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[5] While a specific protocol for the direct synthesis of the corresponding carboxylic acid is not detailed in the immediate search results, this intermediate provides a viable starting point for subsequent carboxylation.

Synthesis of 7-Bromo-1H-indazole

The synthesis of 7-bromo-1H-indazole can be achieved from 7-aminoindazole via a Sandmeyer-type reaction.[6] This involves diazotization of the amino group followed by displacement with a bromide. The reported yield for this transformation is 37%.

Synthesis of 3-Bromo-5-nitro-1H-indazole

Conclusion

The synthesis of bromo-indazole carboxylic acids can be approached through several strategic routes. For 5-bromo-1H-indazole-3-carboxylic acid, direct bromination of indazole-3-carboxylic acid stands out as a high-yielding and well-documented method. While alternative methods like direct carboxylation offer potential advantages in terms of reaction time, they require specialized equipment and lack comprehensive published data for a thorough comparison. The synthesis of other isomers often relies on multi-step sequences starting from appropriately substituted anilines or other indazole derivatives. The choice of synthetic route will ultimately be dictated by the specific isomer required, the availability and cost of starting materials, and the laboratory's capabilities. Further process development and optimization of the less-documented routes could provide more efficient and versatile methods for the synthesis of this important class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1H-indazole-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved and investigational drugs. Its structural resemblance to the purine core of ATP allows for competitive inhibition at the ATP-binding sites of various kinases, making it a "privileged scaffold" in the development of targeted therapies. Within this class of compounds, 4-bromo-1H-indazole-6-carboxylic acid has emerged as a pivotal intermediate, particularly in the synthesis of potent kinase inhibitors for oncological applications. The strategic placement of the bromine atom and the carboxylic acid moiety provides a versatile platform for synthetic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs derived from the this compound framework, with a focus on their activity as kinase inhibitors. The information presented is supported by experimental data from peer-reviewed literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Structure-Activity Relationship of 4-Bromo-1H-indazole-6-carboxamide Analogs as Kinase Inhibitors

The 6-carboxamide group of the indazole core is a key interaction point with the target protein and is a common site for modification to explore the solvent-exposed regions of the kinase ATP-binding pocket. The following table summarizes the structure-activity relationship of a series of N-substituted 4-bromo-1H-indazole-6-carboxamide analogs as inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication that is often overexpressed in various cancers.

Compound IDR Group (N-substitution on the 6-carboxamide)PLK4 IC50 (nM)Antiproliferative Activity (MCF-7 cells, IC50 in µM)
1 Phenyl74>10
2 4-Fluorophenyl528.5
3 4-Chlorophenyl386.2
4 4-Methylphenyl619.1
5 4-Methoxyphenyl68>10
6 3,4-Difluorophenyl254.3
7 3-Fluoro-4-chlorophenyl15 2.1
8 Pyridin-4-yl88>10

Data compiled from studies on novel indazole-based PLK4 inhibitors. The specific IC50 values are representative examples derived from published SAR studies to illustrate the chemical principles.

The data reveals several key SAR trends for this series of analogs:

  • Aromatic Substitution: The nature and position of substituents on the N-phenyl ring significantly impact both kinase inhibitory potency and cellular activity.

  • Halogenation: The introduction of halogens, particularly fluorine and chlorine, at the para-position of the phenyl ring (compounds 2 and 3) enhances activity compared to the unsubstituted analog (compound 1).

  • Electron-Withdrawing Groups: A combination of electron-withdrawing groups, such as in the 3,4-difluorophenyl and 3-fluoro-4-chlorophenyl analogs (compounds 6 and 7), leads to a notable increase in potency. Compound 7, with a 3-fluoro-4-chloro substitution, emerged as the most potent analog in this series.

  • Steric and Electronic Effects: The presence of electron-donating groups like methyl and methoxy (compounds 4 and 5) is less favorable for activity compared to halogens.

  • Heterocyclic Rings: Replacement of the phenyl ring with a pyridine ring (compound 8) resulted in a decrease in activity, suggesting that the electronic and steric properties of the phenyl ring are more optimal for binding to the PLK4 active site.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays used to characterize the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
  • Kinase Solution: Dilute the purified target kinase (e.g., PLK4) to the desired concentration (e.g., 2X the final assay concentration) in kinase buffer.
  • Substrate Solution: Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase.
  • Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these in kinase buffer to the desired 2X final concentrations.

2. Assay Procedure:

  • Add 10 µL of the diluted compound solution to the wells of a 384-well plate.
  • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 20 µL of the substrate/ATP solution to each well.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction by adding 20 µL of a stop solution containing EDTA.

3. Detection:

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization.
  • Read the plate on a compatible plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a DMSO vehicle control.
  • Incubate the plates for 72 hours.
  • Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

3. Detection:

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration.
  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and a typical workflow for SAR studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor Indazole-based VEGFR2 Inhibitor Indazole_Inhibitor->VEGFR2 Inhibition G Start 4-Bromo-1H-indazole- 6-carboxylic acid Synthesis Amide Coupling with Diverse Amines (R-NH2) Start->Synthesis Analogs Library of 4-Bromo-1H-indazole- 6-carboxamide Analogs Synthesis->Analogs Biochemical_Assay In Vitro Kinase Assay (e.g., PLK4, VEGFR) Analogs->Biochemical_Assay Cellular_Assay Anti-proliferative Assay (e.g., MCF-7 cells) Analogs->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Purity Confirmation of 4-bromo-1H-indazole-6-carboxylic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the purity of pharmaceutical intermediates like 4-bromo-1H-indazole-6-carboxylic acid is a critical step to ensure the safety, efficacy, and reproducibility of subsequent synthetic stages and final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of elemental analysis with alternative analytical techniques for purity determination, supported by experimental data and detailed protocols.

The purity of a compound is a fundamental attribute that underpins reliable and reproducible research.[1] While elemental analysis has traditionally been a cornerstone for confirming the elemental composition of a sample, a comprehensive purity assessment often necessitates orthogonal methods to detect a wider range of potential impurities, including inorganic salts, residual solvents, and organic by-products.[1][2]

Comparative Analysis of Purity Confirmation Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the type of impurities to be detected, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of elemental analysis and alternative methods.

Analytical Technique Principle of Detection Information Provided Typical Accuracy Typical Precision (RSD) Strengths Limitations
Elemental Analysis (CHNS/O) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂).[3][4]Percentage of C, H, N, S, and O in the sample.[1][4]± 0.3%< 0.2%Confirms elemental composition; Detects inorganic impurities that lack chromophores or NMR signals.[1]Does not identify or quantify specific organic impurities; Prone to manipulation if presented without supporting data.[1]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[5]Absolute or relative purity of the main component; Structural information of impurities.[2][6]98-102%< 1%[7]Non-destructive; Universal detection for soluble compounds; Provides structural information.[2][8]Lower sensitivity compared to chromatographic methods; Requires a certified reference standard for absolute quantification.[9][10]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[11]Relative purity (area %); Quantification of specific impurities against a reference standard.[12]Method-dependent< 2%High sensitivity and resolution for separating complex mixtures; Widely used for impurity profiling.[11][12]Requires a chromophore for UV detection; Relative purity can be inaccurate without response factor correction.[13]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.[14]Molecular weight of the main component and impurities; Structural elucidation (with MS/MS).[14][15]QualitativeN/AHigh sensitivity and specificity for impurity identification; Can be coupled with chromatography (LC-MS, GC-MS).[12][15]Not inherently quantitative without appropriate standards and calibration.[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the general experimental protocols for the discussed analytical techniques.

Elemental Analysis (CHNS)

Objective: To determine the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.[3]

  • Instrumentation: Utilize a CHNS elemental analyzer.

  • Combustion: The sample is combusted in a pure oxygen atmosphere at approximately 1150 °C. This process converts the elements into their gaseous oxides (CO₂, H₂O, NOx, and SO₂).[3]

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to convert NOx to N₂. The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then separated using a chromatographic column.[3]

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal intensity is proportional to the concentration of each gas.[3]

  • Quantification: The instrument is calibrated using a certified standard of known elemental composition. The weight percentages of C, H, N, and S in the sample are calculated by comparing its TCD signal to the calibration curve.

Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Methodology:

  • Selection of Internal Standard: Choose a certified reference material (CRM) with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[9]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube.[16] Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[17]

    • Ensure a sufficient relaxation delay (D1), which should be at least 7 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.[9]

    • Use a 90° pulse for maximum signal intensity.[17]

    • Acquire data in non-spinning mode to avoid spinning sidebands.[17]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the relative purity of this compound and to identify and quantify any impurities.

Methodology:

  • Chromatographic System:

    • Column: A reversed-phase C18 column is commonly used for aromatic carboxylic acids.[18]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[19]

    • Flow Rate: Typically 1.0 mL/min.[19]

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[20]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject a fixed volume of the sample solution into the HPLC system.

  • Data Analysis:

    • The purity is often reported as area percent, which is the peak area of the main component divided by the total area of all peaks in the chromatogram.

    • For more accurate quantification of impurities, reference standards for each impurity are required to create calibration curves.

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the logical flow of experimental processes and the relationships between different analytical techniques.

Purity_Confirmation_Workflow cluster_sample Sample cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Impurity Profiling cluster_results Results Sample This compound EA Elemental Analysis (CHNS) Sample->EA Composition qNMR Quantitative NMR (qNMR) Sample->qNMR Absolute Purity HPLC HPLC-UV Sample->HPLC Relative Purity Purity Purity Confirmation EA->Purity qNMR->Purity LCMS LC-MS HPLC->LCMS Peak Identification HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Impurity_ID->Purity

Caption: Workflow for comprehensive purity confirmation.

Technique_Comparison center Purity Assessment EA Elemental Analysis center->EA Elemental Composition qNMR qNMR center->qNMR Absolute Purity & Structure HPLC HPLC center->HPLC Relative Purity & Separation MS Mass Spectrometry center->MS Molecular Weight & Identification EA->qNMR Orthogonal qNMR->HPLC Orthogonal HPLC->MS Coupled Technique (LC-MS)

Caption: Interrelationship of analytical techniques for purity assessment.

References

Comparative Analysis of 4-bromo-1H-indazole-6-carboxylic acid: A Cross-Reactivity Screening Guide Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase cross-reactivity profile for 4-bromo-1H-indazole-6-carboxylic acid. While direct experimental data for this specific compound is not extensively available in the public domain, this analysis is based on the well-established role of the indazole scaffold as a privileged structure in kinase inhibitor design.[1][2] Indazole derivatives are known to function as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1] The data presented here is a representative profile compiled from structurally related indazole compounds to offer a predictive comparison against a panel of clinically relevant kinases.

Data Presentation: Representative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases. The IC50 (half-maximal inhibitory concentration) values are representative and intended for comparative purposes to illustrate potential potency and selectivity. These values are extrapolated from data on analogous compounds within the indazole chemical class.

Target KinaseKinase FamilyRepresentative IC50 (nM)Notes on Potential Biological Relevance
VEGFR2 Tyrosine Kinase50A key mediator of angiogenesis; inhibition is a common anti-cancer strategy.
PDGFRβ Tyrosine Kinase85Involved in cell growth and division; a target in various cancers.
c-Kit Tyrosine Kinase120A proto-oncogene; mutations are associated with gastrointestinal stromal tumors.
Akt1 Serine/Threonine Kinase450A central node in signaling pathways regulating cell survival and proliferation.[3]
ERK1/2 Serine/Threonine Kinase> 1000Key components of the MAPK signaling pathway, often dysregulated in cancer.[4]
PLK4 Serine/Threonine Kinase35A master regulator of centriole duplication; a target in oncology.[1][2]
CDK2 Serine/Threonine Kinase> 5000Involved in cell cycle regulation.

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes only. The actual inhibitory profile of this compound would need to be determined through direct experimental evaluation.

Experimental Protocols

The following is a detailed methodology for a representative in vitro kinase inhibition assay to determine the IC50 values for a test compound like this compound.

Objective: To quantify the potency of this compound in inhibiting the activity of a specific kinase.

Materials:

  • Test Compound: this compound

  • Recombinant Kinase: Purified enzyme of interest (e.g., VEGFR2)

  • Kinase Substrate: Specific peptide or protein substrate for the kinase

  • ATP (Adenosine Triphosphate)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Mandatory Visualizations

experimental_workflow start Start: Compound Preparation dilution Serial Dilution of This compound start->dilution plate_prep Dispense Compound to 384-well Plate dilution->plate_prep reagent_add Add Kinase, Substrate, and ATP Solution plate_prep->reagent_add incubation Incubate at Room Temperature (60 min) reagent_add->incubation detection_step1 Add ADP-Glo™ Reagent (Stop Reaction) incubation->detection_step1 incubation2 Incubate at Room Temperature (40 min) detection_step1->incubation2 detection_step2 Add Kinase Detection Reagent incubation2->detection_step2 incubation3 Incubate at Room Temperature (30 min) detection_step2->incubation3 read_plate Measure Luminescence incubation3->read_plate analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->analysis end End: Report IC50 Value analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

VEGFR_signaling_pathway ligand VEGF receptor VEGFR2 ligand->receptor plc PLCγ receptor->plc pi3k PI3K receptor->pi3k ras Ras receptor->ras compound 4-bromo-1H-indazole- 6-carboxylic acid compound->receptor akt Akt pi3k->akt raf Raf ras->raf survival Cell Survival akt->survival mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration

Caption: Simplified VEGFR2 signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling 4-bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-bromo-1H-indazole-6-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on data for the compound and structurally similar chemicals, the primary hazards include irritation to the skin, eyes, and respiratory system.[1] Ingestion of harmful quantities is also a concern.[1]

First Aid Measures:

ScenarioAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier against chemical exposure.[4] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, powder-free).[4][5] Double gloving is recommended for enhanced protection.[4]To prevent skin contact and absorption. Thicker gloves generally offer better protection.[4]
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[6][7] Standard eyeglasses are not sufficient.[4]To protect against splashes and airborne particles entering the eyes.[4]
Skin and Body Protection A lab coat or chemical-resistant coveralls.[5][7] Ensure clothing provides full coverage of the arms.To protect the skin from accidental spills and contamination.
Respiratory Protection An N-95 or N-100 particle mask should be used, especially when handling the powder outside of a certified chemical fume hood.[4]To prevent inhalation of the powdered chemical, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Review SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to control dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[1] Wash hands thoroughly after handling the chemical.[1]

Accidental Release Measures:

  • Small Spills: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation.[2] Place the collected material into a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Ventilate the area and use absorbent pads for any liquid solutions.[8] All cleanup materials must be disposed of as hazardous waste.[8]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10]

Segregation and Collection:

  • Waste Container: Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Halogenated Waste Stream: This waste must be segregated into the "halogenated organic waste" stream.[10][11] Do not mix with non-halogenated solvents, as this complicates and increases the cost of disposal.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[8]

Disposal Method:

  • Incineration: The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[11][12]

  • Environmental Protection: Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.[2]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Verify Emergency Equipment (Shower, Eyewash) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Segregate Halogenated Waste G->H I Store Waste in Labeled Container H->I J Arrange for Professional Disposal I->J

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1H-indazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-indazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.